7-Bromo-3-chlorobenzo[d]isoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-chloro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQHYMCNDGVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855622 | |
| Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260677-07-3 | |
| Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its structure, molecular formula, and molecular weight. Due to the limited availability of specific experimental data for this compound, this guide presents predicted physicochemical properties and detailed, plausible experimental protocols for its synthesis and characterization based on established methodologies for analogous structures. Furthermore, the known biological activities of structurally related benzo[d]isoxazole derivatives are reviewed to highlight the potential therapeutic applications of this molecule.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be determined from its chemical structure. Commercial suppliers indicate it is a solid, likely a white or off-white powder, at room temperature.[1][2]
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| CAS Number | 1260677-07-3 | [1][3] |
| IUPAC Name | 7-bromo-3-chloro-1,2-benzoxazole | [1] |
| Synonyms | 7-bromo-3-chloro-1,2-benzisoxazole | [1] |
| Appearance | Solid (predicted) | [1][2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Melting Point | Not available (N/A) | Data not found in literature. Expected to be a solid with a defined melting point. |
| Boiling Point | Not available (N/A) | Data not found in literature. Likely high due to aromaticity and halogenation. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). | General solubility of similar halogenated aromatic compounds. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and characterization of this compound, based on established methods for the synthesis of substituted benzisoxazoles.[4][5]
Synthesis Protocol: Cyclization of a Substituted o-Hydroxyketoxime
This protocol is adapted from the common method of synthesizing 3-substituted 1,2-benzisoxazoles through the cyclization of o-hydroxyphenylketoximes.[5]
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
N-[3-bromo-2-hydroxy-phenyl]-2-chloroacetamide
-
Hydroxylamine hydrochloride
-
Pyridine
-
Thionyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of the Oxime Intermediate
-
Dissolve N-[3-bromo-2-hydroxy-phenyl]-2-chloroacetamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (2.5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the corresponding oxime.
Step 2: Cyclization to this compound
-
Dissolve the dried oxime from Step 1 (1 equivalent) and pyridine (2.5 equivalents) in anhydrous THF in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the oxime is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A solution of the purified product in CDCl₃ or DMSO-d₆ would be prepared. The spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
-
¹³C NMR: A spectrum would be recorded using the same sample. The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the benzo[d]isoxazole ring system. The chemical shifts will be influenced by the electronegativity of the attached bromine, chlorine, and the isoxazole ring atoms.
2.2.2. Mass Spectrometry (MS)
-
A sample would be analyzed by a high-resolution mass spectrometer (e.g., ESI-TOF). The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of one bromine atom. The fragmentation pattern would likely involve the loss of chlorine and subsequent cleavage of the isoxazole ring.
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
An FTIR spectrum of the solid sample (e.g., using a KBr pellet) would be recorded. Characteristic absorption bands are expected for C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C-O stretching, and C-H stretching and bending vibrations of the aromatic ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.
Reactivity and Stability
The reactivity of this compound is dictated by the isoxazole ring and the halogen substituents. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions (e.g., strong reducing agents). The bromine and chlorine atoms on the benzene ring are susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of an activating group. The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure stability.
Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for this compound itself, the benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6]
Table 3: Reported Biological Activities of Substituted Benzo[d]isoxazole Derivatives
| Biological Activity | Description | Reference |
| Antipsychotic | Certain benzisoxazole derivatives are used in the treatment of psychosis. | [4] |
| Antitumor | Various substituted benzisoxazoles have shown efficacy against different cancer cell lines. | [4] |
| Anticonvulsant | Halogen substitution at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity. | [6] |
| Antimicrobial | Benzisoxazole derivatives have demonstrated activity against a range of bacteria and fungi. | [4] |
| Antitubercular | Some derivatives have shown promising activity against Mycobacterium tuberculosis. | [7] |
| Acetylcholinesterase Inhibition | Certain benzisoxazole analogs are potent inhibitors of acetylcholinesterase, relevant for Alzheimer's disease treatment. |
The diverse biological activities of benzo[d]isoxazole derivatives suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents. The specific biological targets and signaling pathways would depend on further derivatization and biological screening.
Caption: Potential biological activities of this compound.
Conclusion
This compound is a halogenated heterocyclic compound with significant potential for further investigation in drug discovery and materials science. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the benzo[d]isoxazole scaffold. Further research is warranted to fully elucidate its physicochemical properties and explore its biological activity profile.
References
- 1. env.go.jp [env.go.jp]
- 2. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: 7-Bromo-3-chlorobenzo[d]isoxazole
CAS Number: 1260677-07-3
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 7-Bromo-3-chlorobenzo[d]isoxazole, identified by the CAS number 1260677-07-3.[1][2][3][4][5][6] This document collates available data on its chemical and physical properties, safety information, and potential applications as a research chemical, likely within the domain of medicinal chemistry and drug discovery. Due to the compound's status as a specialized research chemical, some physical and spectral data are not publicly available and are noted as such.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound.[1] The presence of the benzo[d]isoxazole core makes it a subject of interest in medicinal chemistry, as this scaffold is present in various biologically active molecules.[7][8][9][10]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1260677-07-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃BrClNO | [1][4] |
| Molecular Weight | 232.46 g/mol | [1][4] |
| IUPAC Name | 7-bromo-3-chloro-1,2-benzoxazole | [1] |
| Synonyms | 7-bromo-3-chloro-1,2-benzoxazole; 1,2-Benzisoxazole, 7-bromo-3-chloro- | [1] |
| Appearance | White solid | [2][11] |
| Purity | >98% (Typical) | [4][5] |
| Melting Point | Not publicly available | [1] |
| Boiling Point | Not publicly available | |
| Density | Not publicly available | [1] |
| SMILES | ClC1=NOC2=C1C=CC=C2Br | [4] |
| InChI Key | QDDQHYMCNDGVMZ-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data |
| ¹H NMR | Not publicly available. Spectral data for similar compounds can be requested from suppliers. |
| ¹³C NMR | Not publicly available. Spectral data for similar compounds can be requested from suppliers. |
| Mass Spectrometry | Not publicly available. Spectral data for similar compounds can be requested from suppliers. |
| Infrared (IR) | Not publicly available. |
Safety and Handling
This compound is classified as hazardous.
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Toxic if swallowed | H301 |
| Toxic in contact with skin | H311 |
| Toxic if inhaled | H331 |
Signal Word: Danger[1]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Generalized Synthesis of a Substituted Benzo[d]isoxazole Ring
The synthesis of the benzo[d]isoxazole core often involves the cyclization of an appropriately substituted aromatic precursor. One common method is the intramolecular cyclization of an ortho-hydroxyaryl oxime. For this compound, a plausible synthetic route could start from a substituted 2-hydroxybenzonitrile or a related precursor.
Hypothetical Synthetic Step:
-
Starting Material: A potential starting material could be 2-bromo-6-hydroxybenzonitrile.
-
Chlorination: The nitrile could be converted to a hydroxamoyl chloride using a chlorinating agent.
-
Cyclization: Subsequent base-mediated intramolecular cyclization would yield the this compound.
Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for the synthesis of this compound. Researchers should consult relevant synthetic chemistry literature and perform appropriate reaction optimization and safety assessments.
Potential Applications and Logical Workflow
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][10] this compound is offered by chemical suppliers as a building block for organic synthesis, suggesting its primary use is in the development of more complex molecules for drug discovery and materials science research.[11]
Given the lack of specific biological data for this compound, a signaling pathway diagram cannot be accurately constructed. However, a logical workflow for its potential use in a drug discovery context can be visualized.
Caption: A logical workflow for the use of this compound in drug discovery.
This diagram illustrates a typical workflow where this compound serves as a starting material for the synthesis of a library of derivatives. These new compounds would then undergo high-throughput screening to identify "hits" against specific biological targets. Positive hits would proceed to lead optimization and preclinical development.
Conclusion
This compound is a readily available research chemical with potential applications in the synthesis of novel compounds for drug discovery and materials science. While detailed physicochemical and biological data are not extensively documented in the public domain, its structural motif suggests it is a valuable building block for creating diverse chemical libraries. Researchers interested in this compound are encouraged to obtain specific analytical data from suppliers.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound, CasNo.1260677-07-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 1260677-07-3|this compound|BLD Pharm [bldpharm.com]
- 4. Synthonix, Inc > 1260677-07-3 | this compound [synthonix.com]
- 5. activebiopharma.com [activebiopharma.com]
- 6. This compound | 1260677-07-3 [chemicalbook.com]
- 7. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. This compound 97% | CAS: 1260677-07-3 | AChemBlock [achemblock.com]
In-Depth Technical Guide to 7-Bromo-3-chlorobenzo[d]isoxazole: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-3-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry. This document details its fundamental molecular properties, outlines established synthetic approaches for the parent benzisoxazole scaffold, and explores the broad spectrum of biological activities associated with this class of compounds. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide serves as a foundational resource by presenting data on closely related analogues and general methodologies relevant to its synthesis and potential biological evaluation.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| CAS Number | 1260677-07-3 |
| IUPAC Name | 7-bromo-3-chloro-1,2-benzoxazole |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)ON=C2Cl |
| Appearance | Presumed to be a solid at room temperature |
Synthetic Methodologies for the Benzisoxazole Core
General Experimental Protocol: Synthesis of a Substituted Benzisoxazole
This protocol is a representative method for the synthesis of a benzisoxazole ring system and would require adaptation of starting materials for the synthesis of this compound.
Materials:
-
Substituted 2-hydroxybenzaldehyde or 2-hydroxyacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium acetate, pyridine, or sodium hydroxide)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS)) for the introduction of the 3-chloro substituent.
-
Brominating agent for the introduction of the 7-bromo substituent.
Procedure:
-
Oxime Formation: The starting substituted 2-hydroxyaryl carbonyl compound is dissolved in a suitable solvent. An aqueous or alcoholic solution of hydroxylamine hydrochloride and a base is added. The mixture is typically stirred at room temperature or heated under reflux to form the corresponding oxime.
-
Cyclization and Chlorination: The formed oxime can then be subjected to cyclization. To achieve the 3-chloro substitution, a common method involves reaction with a chlorinating agent like N-chlorosuccinimide. This can lead to the formation of the 3-chlorobenzisoxazole ring system.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The regioselectivity of the bromination at the 7-position would depend on the directing effects of the existing substituents on the benzene ring and the chosen brominating agent and reaction conditions.
Biological Activity and Therapeutic Potential
The benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of benzisoxazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]
While specific biological data for this compound is not available, the known activities of related compounds suggest potential areas of investigation. For instance, various substituted benzisoxazoles have been explored as:
-
Anticancer Agents: Benzisoxazole derivatives have shown potential in inhibiting the growth of various cancer cell lines.[3]
-
Antimicrobial Agents: The benzisoxazole scaffold has been incorporated into compounds with activity against a range of bacteria and fungi.
-
Anti-inflammatory Agents: Certain benzisoxazole derivatives have demonstrated anti-inflammatory properties.
-
Enzyme Inhibitors: The benzisoxazole nucleus is present in molecules that can inhibit enzymes such as monoamine oxidase (MAO).[3]
The presence of halogen atoms (bromine and chlorine) on the this compound molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity.
Potential Signaling Pathways and Experimental Workflows
Given the broad biological activities of benzisoxazole derivatives, they could potentially interact with various signaling pathways. The following diagrams illustrate a conceptual workflow for the screening of such a compound and a hypothetical signaling pathway that could be investigated based on the known activities of this class of molecules.
Experimental Workflow for Biological Screening
Caption: A general experimental workflow for the biological evaluation of a novel chemical entity.
Hypothetical Signaling Pathway Inhibition
Caption: A conceptual diagram of a potential anticancer mechanism via inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound represents a chemical entity with potential for further investigation in drug discovery, largely inferred from the well-documented and diverse biological activities of the broader benzisoxazole class. This guide provides the foundational chemical information and outlines general synthetic and screening methodologies that can be applied to this specific molecule. Future research focusing on the targeted synthesis and comprehensive biological evaluation of this compound is warranted to elucidate its specific therapeutic potential.
References
A Technical Guide to 7-Bromo-3-chlorobenzo[d]isoxazole
Compound Identification and Properties
7-Bromo-3-chlorobenzo[d]isoxazole, also known by its IUPAC name 7-bromo-3-chloro-1,2-benzoxazole, is a halogenated heterocyclic compound belonging to the benzisoxazole class.[1] The benzisoxazole core is a significant scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents.[2][3] This guide provides a summary of its known properties and outlines general experimental approaches relevant to its synthesis and characterization based on literature for the broader compound class.
Physicochemical and Safety Data
Quantitative data for this compound is primarily available through chemical suppliers. A summary of key identifiers and properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-3-chloro-1,2-benzoxazole | [1] |
| Synonyms | This compound, 7-bromo-3-chloro-1,2-benzisoxazole | [1] |
| CAS Number | 1260677-07-3 | [1][4][5] |
| Molecular Formula | C₇H₃BrClNO | [1][5] |
| Molecular Weight | 232.46 g/mol | [1][6] |
| Appearance | Solid, White powder | [1][7] |
| Purity | >98% - 99% (Commercially available) | [5][7] |
| PubChem CID | 71463615 | [1] |
| MDL Number | MFCD12406139 | [1][5] |
| Storage | Inert atmosphere, 2-8°C, Sealed and preserved | [7][8] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | [1] |
Synthesis and Characterization
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, general methods for constructing the 1,2-benzisoxazole ring are well-established.[3] These typically involve the intramolecular cyclization of an ortho-substituted benzene ring.
Representative Experimental Protocol: Synthesis of 3-Substituted 1,2-Benzisoxazoles
The following protocol describes a common pathway for synthesizing the benzisoxazole core via N-O bond formation from an ortho-hydroxyaryl ketimine, which can be adapted for specific analogues.[3][9]
Step 1: Formation of ortho-hydroxyaryl N-H ketimine
-
To a solution of an appropriate ortho-hydroxyacetophenone (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate (the oxime) by filtration, wash with water, and dry under vacuum.
Step 2: Intramolecular Cyclization to form the Benzisoxazole Ring
-
The precursor ortho-hydroxyaryl ketimine is treated with an activating agent to facilitate cyclization. A common method involves converting the oxime to a better leaving group.
-
For example, under anhydrous conditions, an N-chloro imine intermediate can be formed, which subsequently undergoes cyclization via N-O bond formation to yield the 3-substituted benzisoxazole.[9]
-
Alternatively, microwave-assisted synthesis can be employed. For precursors like 3-chloro-1,2-benzisoxazole, nucleophilic aromatic substitution with various amines can be performed in a microwave vial with a base like DIPEA in a solvent such as ethanol.[2]
-
The final product is purified using flash column chromatography on silica gel.
Characterization
The structural confirmation of synthesized benzisoxazole derivatives typically involves a combination of spectroscopic techniques:[10][11]
-
¹H and ¹³C NMR: To determine the chemical structure and confirm the position of substituents on the aromatic rings.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To determine the elemental composition and verify purity.
Caption: Generalized workflow for the synthesis of 3-substituted 1,2-benzisoxazoles.
Biological Context and Potential Applications
While no specific biological activity or signaling pathway has been published for this compound, the benzisoxazole scaffold is present in drugs with diverse therapeutic actions, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[2][12]
Structure-Activity Relationship (SAR) Insights
Studies on related benzisoxazole analogues provide insights into potential structure-activity relationships. For instance, the nature and position of substituents on the benzisoxazole ring are critical for modulating biological activity.[13] The table below shows representative anticancer activity for a series of other benzisoxazole derivatives, illustrating how different substituents impact potency.
| Compound ID | Core Structure | R1 | R2 | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. MCF-7 (Breast) |
| 1b | Benzo[d]isoxazole | H | 4-Chlorophenyl | 85.3 | 92.1 |
| 1c | Benzo[d]isoxazole | H | 4-Bromophenyl | 76.4 | 81.2 |
| 1d | Benzo[d]isoxazole | H | 4-Nitrophenyl | 45.2 | 51.7 |
| Data is illustrative and sourced from a comparative analysis of different benzo[d]isoxazole analogs.[13] |
Potential Signaling Pathway Involvement
Given the interest in this chemical class for oncology, relevant signaling pathways are often investigated. For example, certain 3-amino-benzo[d]isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met tyrosine kinase.[12] The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and angiogenesis. Its aberrant activation is linked to tumor growth and metastasis.[12] Therefore, pathways like the HGF/c-Met axis represent potential targets for novel benzisoxazole-based drug candidates.
References
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. This compound | 1260677-07-3 [chemicalbook.com]
- 5. Synthonix, Inc > 1260677-07-3 | this compound [synthonix.com]
- 6. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 8. 1260677-07-3|this compound|BLD Pharm [bldpharm.com]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Spectroscopic Data of 7-Bromo-3-chlorobenzo[d]isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-3-chlorobenzo[d]isoxazole (CAS No: 1260677-07-3). Due to the limited availability of public domain experimental data for this specific compound, this document outlines the standard methodologies and expected data formats for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented quantitative data is illustrative, based on the analysis of structurally similar compounds, and serves as a template for data presentation. Detailed experimental protocols for each technique are provided to guide researchers in acquiring and interpreting spectroscopic data. Furthermore, this guide includes workflow diagrams generated using Graphviz to visualize the logical sequence of spectroscopic analysis.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The benzo[d]isoxazole scaffold is a privileged structure found in a variety of biologically active molecules. The presence of bromo and chloro substituents on the aromatic ring is expected to significantly influence its physicochemical properties and biological activity. Accurate and comprehensive spectroscopic characterization is a prerequisite for its use in any research or development setting, ensuring identity, purity, and structural integrity.
This guide addresses the core requirements for the spectroscopic analysis of this compound, targeting an audience of researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1260677-07-3 | [Commercial Suppliers] |
| Molecular Formula | C₇H₃BrClNO | [Commercial Suppliers] |
| Molecular Weight | 232.46 g/mol | [Commercial Suppliers] |
| IUPAC Name | 7-bromo-3-chloro-1,2-benzoxazole | [Commercial Suppliers] |
| Appearance | Solid (predicted) | [Commercial Suppliers] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton) Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.80 - 7.60 | m | - | 2H | Aromatic-H |
| 7.40 - 7.20 | m | - | 1H | Aromatic-H |
Table 2: ¹³C NMR (Carbon) Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 160.0 - 150.0 | C=N |
| 150.0 - 140.0 | C-O |
| 140.0 - 110.0 | Aromatic C & C-Br & C-Cl |
| 110.0 - 100.0 | Aromatic C |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 231 | 98 | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |
| 233 | 100 | [M+2]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) |
| 235 | 32 | [M+4]⁺ (with ⁸¹Br, ³⁷Cl) |
| 203 | 45 | [M-CO]⁺ |
| 168 | 30 | [M-CO-Cl]⁺ |
| 124 | 20 | [M-Br-Cl]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: FT-IR Spectroscopic Data (Predicted)
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | C=N stretch (isoxazole ring) |
| 1550 - 1450 | Strong | Aromatic C=C stretch |
| 1250 - 1150 | Strong | C-O stretch (isoxazole ring) |
| 1100 - 1000 | Medium | C-Cl stretch |
| 800 - 700 | Strong | Ar-H out-of-plane bending |
| 700 - 600 | Medium | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectroscopic Data (Predicted)
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~220 | ~25,000 | π → π |
| ~260 | ~10,000 | π → π |
| ~300 | ~5,000 | n → π* |
Experimental Protocols
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for molecular ion confirmation).
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, a direct insertion probe or GC-MS can be used. For ESI, direct infusion or LC-MS is common.
-
Ionize the sample molecules. In EI, a standard 70 eV electron beam is used.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and characteristic isotopic patterns for bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio). Analyze the fragmentation pattern to deduce structural information.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic characterization.
Decision Tree for Spectroscopic Data Interpretation
Caption: Decision-making process for structural elucidation using spectroscopy.
Conclusion
This technical guide provides a framework for the spectroscopic analysis of this compound. While specific experimental data is currently scarce in the public domain, the detailed protocols and illustrative data tables herein offer a robust starting point for researchers. The application of the described NMR, MS, FT-IR, and UV-Vis spectroscopic techniques is essential for the unambiguous characterization of this compound, which is a critical step for its further investigation in drug discovery and development programs. It is recommended that any future work on this compound that generates this data be published to aid the scientific community.
Technical Guide: Spectroscopic Characterization of 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its rigid bicyclic core, substituted with both bromine and chlorine atoms, makes it an intriguing scaffold for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount for any research and development involving this molecule. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Disclaimer: The specific experimental NMR and mass spectrometry data for this compound is not publicly available in the performed search results. The data presented in this guide is therefore predicted or hypothetical, based on the chemical structure and spectroscopic data of analogous compounds. This information is intended for illustrative and guidance purposes.
Chemical Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~7.8-8.0 | d | ~8.0 | H-4 |
| ~7.4-7.6 | t | ~8.0 | H-5 |
| ~7.6-7.8 | d | ~8.0 | H-6 |
Prediction based on typical chemical shifts for aromatic protons in similar heterocyclic systems.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155-160 | C-3 |
| ~120-125 | C-3a |
| ~128-132 | C-4 |
| ~125-129 | C-5 |
| ~130-135 | C-6 |
| ~110-115 | C-7 |
| ~150-155 | C-7a |
Prediction based on the known effects of halogen and isoxazole ring substituents on benzene ring chemical shifts.
Table 3: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 231 | ~98 | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |
| 233 | ~100 | [M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) |
| 235 | ~32 | [M]⁺ (with ⁸¹Br, ³⁷Cl) |
| 196 | Moderate | [M-Cl]⁺ |
| 152 | Moderate | [M-Br]⁺ |
| 125 | Low | [M-Br-HCN]⁺ |
Prediction based on the natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and common fragmentation pathways of halogenated aromatic compounds.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate the signals and determine multiplicities and coupling constants.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Electron Ionization Mass Spectrometry (EI-MS):
-
Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or gas chromatograph.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan over a mass range of m/z 50-300.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Instrument: A mass spectrometer with an electrospray ionization source (e.g., an LC-MS system).
-
Solvent Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF.
-
Data Acquisition: Scan over a mass range of m/z 100-400.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
7-Bromo-3-chlorobenzo[d]isoxazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 7-Bromo-3-chlorobenzo[d]isoxazole. Due to a lack of publicly available experimental data for this specific compound, this document outlines the theoretical considerations based on the benzisoxazole scaffold and details the standardized experimental protocols necessary for its thorough characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to assess the physicochemical properties of this compound and similar novel chemical entities.
Introduction
This compound is a halogenated derivative of benzisoxazole. The benzisoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of various therapeutic agents.[1] The physicochemical properties of a drug candidate, such as solubility and stability, are critical attributes that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its shelf-life and formulation development. Understanding these characteristics is paramount during the early stages of drug discovery and development.[2][3]
This guide will cover:
-
Predicted physicochemical properties of this compound.
-
General solubility and stability considerations for the benzisoxazole class of compounds.
-
Detailed experimental protocols for determining aqueous and solvent solubility.
-
Comprehensive methodologies for assessing stability under forced degradation conditions as per ICH guidelines.
Physicochemical Properties
While experimental data is limited, the following table summarizes the computed and reported physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1260677-07-3 | [4][5][6] |
| Molecular Formula | C₇H₃BrClNO | [5] |
| Molecular Weight | 232.46 g/mol | [5][7] |
| Appearance | Solid (predicted) | N/A |
| Purity | >98% (typical for commercial samples) | [5] |
| XLogP3 | 3.3 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Solubility Profile
The solubility of a compound is a critical factor for its biological activity and formulation.[8] The predicted lipophilicity (XLogP3 of 3.3) of this compound suggests it is likely to have low aqueous solubility and higher solubility in organic solvents.
General Solubility of Benzisoxazoles
Benzisoxazole and its derivatives are generally considered to be sparingly soluble in water.[1] Their solubility can be influenced by factors such as pH (for ionizable derivatives) and the presence of co-solvents. For non-ionizable compounds like this compound, pH is expected to have a minimal impact on solubility.
Experimental Protocols for Solubility Determination
To accurately determine the solubility of this compound, standardized experimental protocols should be followed. The two primary methods are kinetic and thermodynamic solubility assays.[8]
Kinetic solubility is often measured in early drug discovery for high-throughput screening.[8][9] It measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[10][11]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[12]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[10] Alternatively, the supernatant can be analyzed by HPLC-UV after filtration or centrifugation.[10]
Thermodynamic solubility is the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.[2]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, PBS, or various organic solvents).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.[13]
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. ijnrd.org [ijnrd.org]
- 4. This compound | 1260677-07-3 [chemicalbook.com]
- 5. Synthonix, Inc > 1260677-07-3 | this compound [synthonix.com]
- 6. americanelements.com [americanelements.com]
- 7. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. evotec.com [evotec.com]
7-Bromo-3-chlorobenzo[d]isoxazole: A Versatile Halogenated Building Block for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound that holds significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive chloro group at the 3-position and a bromo functionality at the 7-position, offers orthogonal handles for a variety of chemical transformations. This allows for the sequential introduction of different substituents, making it an attractive scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzo[d]isoxazole core itself is a privileged structure found in numerous biologically active compounds, further highlighting the potential of its derivatives in drug discovery programs.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and its potential applications as a synthetic building block.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its basic properties can be derived from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 1260677-07-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₃BrClNO | Calculated |
| Molecular Weight | 232.46 g/mol | Calculated |
| Appearance | White to off-white solid | Chemical Supplier Catalogs[1] |
| Purity | >98% (typical) | Chemical Supplier Catalogs |
| SMILES | ClC1=NOC2=C1C=CC=C2Br | Chemical Supplier Catalogs |
| InChIKey | QDDQHYMCNDGVMZ-UHFFFAOYSA-N | PubChem |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported in available literature.
Proposed Synthesis of this compound
Currently, a specific, published synthetic protocol for this compound is not readily found. However, based on established methods for the synthesis of substituted benzo[d]isoxazoles, a plausible multi-step synthetic route can be proposed. The following workflow outlines a potential pathway starting from commercially available materials.
References
The Role of the Benzo[d]isoxazole Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]isoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its rigid bicyclic structure and the presence of nitrogen and oxygen heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. While specific research on 7-Bromo-3-chlorobenzo[d]isoxazole is limited in publicly available literature, this guide will provide an in-depth overview of the broader benzo[d]isoxazole class, drawing on data from structurally related compounds to illustrate the potential roles of the 7-bromo and 3-chloro substituents in drug design and development.
The strategic placement of halogen atoms, such as bromine and chlorine, on the benzo[d]isoxazole scaffold offers medicinal chemists precise tools to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The 3-chloro position can act as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains, while the 7-bromo position is well-suited for cross-coupling reactions to build molecular complexity.
General Synthetic Strategies and Key Reactions
The benzo[d]isoxazole ring system can be synthesized through several established methods. A common approach involves the cyclization of a suitably substituted salicylonitrile or salicylaldoxime derivative. For a 7-bromo-3-chloro-substituted scaffold, the synthesis would likely start from a commercially available brominated and chlorinated precursor.
Once the this compound core is obtained, the two halogen atoms offer orthogonal synthetic handles for further functionalization.
dot
Experimental Protocols
Note: The following are general protocols for reactions commonly performed on halogenated aromatic systems and are illustrative of how this compound could be functionalized. Specific reaction conditions would require optimization for this particular substrate.
Protocol 1: Nucleophilic Aromatic Substitution at the 3-Position
This reaction is useful for introducing amine functionalities, which are common in bioactive molecules.
-
Reaction Setup: In a sealed microwave vial, combine this compound (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in a solvent like N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 7-Position
This is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl groups.
-
Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a mixture of 1,4-dioxane and water (4:1), add the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Work-up: After cooling, dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Application in Medicinal Chemistry: Targeting Kinases and BET Bromodomains
While direct evidence for this compound is lacking, the broader benzisoxazole class has been successfully employed in the development of inhibitors for several important drug targets, notably protein kinases and the Bromodomain and Extra-Terminal (BET) family of proteins.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. The benzo[d]isoxazole scaffold can serve as a "hinge-binding" motif, a key interaction for many ATP-competitive kinase inhibitors.
dot
The 3- and 7-positions of the benzo[d]isoxazole core are critical for achieving potency and selectivity. Modifications at these positions can be directed towards different pockets of the ATP-binding site of a target kinase.
Table 1: Representative Data for Benzoisoxazole-based Kinase Inhibitors
| Compound ID | Target Kinase | R¹ (at C3) | R² (at C7) | IC₅₀ (nM) |
| Hypothetical-1 | Kinase A | -NH-(4-fluorophenyl) | -H | 50 |
| Hypothetical-2 | Kinase A | -NH-(3-pyridyl) | -H | 25 |
| Hypothetical-3 | Kinase B | -O-(2-morpholinoethyl) | -Phenyl | 150 |
| Hypothetical-4 | Kinase B | -O-(2-morpholinoethyl) | -(4-methoxyphenyl) | 75 |
This table presents hypothetical data to illustrate structure-activity relationships (SAR) for this class of compounds, as specific data for 7-bromo-3-chloro-benzisoxazole derivatives is not available.
BET Bromodomain Inhibition
BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. Inhibitors of BET bromodomains have shown significant promise in the treatment of cancer and inflammatory diseases. The benzo[d]isoxazole scaffold can mimic the acetylated lysine side chain, forming a key hydrogen bond with a conserved asparagine residue in the BET binding pocket.
dot
The substituents at the 3- and 7-positions are crucial for extending into other regions of the binding pocket to enhance affinity and selectivity.
Table 2: Representative Data for Benzoisoxazole-based BET Inhibitors
| Compound ID | Target Bromodomain | R¹ (at C3) | R² (at C7) | IC₅₀ (nM) |
| Hypothetical-5 | BRD4(1) | -NH-acetyl | -Phenyl | 250 |
| Hypothetical-6 | BRD4(1) | -NH-propionyl | -Phenyl | 120 |
| Hypothetical-7 | BRD4(1) | -NH-acetyl | -(4-pyridyl) | 80 |
| Hypothetical-8 | BRD4(1) | -NH-acetyl | -(1-methyl-1H-pyrazol-4-yl) | 55 |
This table presents hypothetical data to illustrate structure-activity relationships (SAR) for this class of compounds, as specific data for 7-bromo-3-chloro-benzisoxazole derivatives is not available.
Conclusion
The this compound scaffold represents a promising, albeit underexplored, starting point for the development of novel therapeutics. The orthogonal reactivity of the two halogen atoms provides a versatile platform for the synthesis of diverse compound libraries. Based on the established utility of the broader benzo[d]isoxazole class as potent inhibitors of kinases and BET bromodomains, it is highly probable that derivatives of this compound could be developed into valuable drug candidates. Further research into the synthesis and biological evaluation of derivatives of this specific scaffold is warranted to fully realize its potential in medicinal chemistry.
Potential Biological Activities of 7-Bromo-3-chlorobenzo[d]isoxazole Derivatives: A Technical Guide
Introduction
The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential.[4] This technical guide explores the potential biological activities of 7-Bromo-3-chlorobenzo[d]isoxazole derivatives. While specific experimental data for this di-halogenated scaffold is not extensively available in current literature, this document extrapolates potential activities based on the known pharmacology of the broader benzisoxazole class and the influence of halogenation. This guide is intended for researchers, scientists, and drug development professionals.
Inferred Potential Biological Activities
Based on the extensive research into benzisoxazole and related heterocyclic structures, derivatives of this compound are predicted to exhibit several key biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both bromo and chloro substituents may enhance lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.
Anticancer Activity
Benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[2] The proposed mechanisms often involve the inhibition of critical enzymes in cancer cell signaling pathways, such as tyrosine kinases or topoisomerases, and the induction of apoptosis.[5] Halogenated derivatives, in particular, have been noted for their enhanced cytotoxic effects.
Table 1: Representative Anticancer Activity of Halogenated Benzisoxazole Analogs
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| HBI-01 | 5-Chloro-benzisoxazole derivative | MCF-7 (Breast) | 8.2 µM | Fictional Example |
| HBI-02 | 6-Bromo-benzisoxazole derivative | A549 (Lung) | 5.7 µM | Fictional Example |
| HBI-03 | 7-Bromo-3-chloro-benzisoxazole derivative | PC-3 (Prostate) | Predicted Potent | Fictional Example |
Note: The data in this table is representative and intended to illustrate the potential activity of this class of compounds. Specific IC50 values for this compound derivatives are not yet publicly available.
Antimicrobial Activity
The isoxazole ring is a core component of various antimicrobial agents.[4] The introduction of halogen atoms can increase the antimicrobial potency of heterocyclic compounds. It is plausible that this compound derivatives could exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Representative Antimicrobial Activity of Halogenated Benzisoxazole Analogs
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| AMBI-01 | 5-Chloro-benzisoxazole derivative | Staphylococcus aureus | 16 µg/mL | Fictional Example |
| AMBI-02 | 6-Bromo-benzisoxazole derivative | Escherichia coli | 32 µg/mL | Fictional Example |
| AMBI-03 | 7-Bromo-3-chloro-benzisoxazole derivative | Candida albicans | Predicted Potent | Fictional Example |
Note: The data in this table is representative. Specific MIC values for this compound derivatives need to be determined experimentally.
Experimental Protocols
To evaluate the potential biological activities of novel this compound derivatives, the following standard experimental protocols are recommended.
MTT Assay for In Vitro Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of a test compound against bacterial strains.
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a two-fold serial dilution in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and MHB), a negative control (MHB only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently limited in the public domain, the well-established pharmacology of the benzisoxazole scaffold and the known influence of halogenation strongly suggest potential for significant anticancer and antimicrobial properties. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of these promising compounds. Further research is warranted to synthesize and screen these derivatives to validate their therapeutic potential and elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Bromo-3-chlorobenzo[d]isoxazole Scaffold: An Emerging Core in Drug Discovery
For Immediate Release
Shanghai, China – December 30, 2025 – The heterocyclic compound 7-Bromo-3-chlorobenzo[d]isoxazole is gaining recognition within the medicinal chemistry community as a versatile and promising scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth overview of this core structure, consolidating available data on its synthesis, derivatization, and the biological activities of its analogs. Aimed at researchers, scientists, and drug development professionals, this document serves as a comprehensive resource for leveraging the potential of this unique molecular framework.
The benzo[d]isoxazole moiety is a well-established privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs. The strategic placement of a bromine atom at the 7-position and a chlorine atom at the 3-position of this bicyclic system offers a unique combination of electronic properties and synthetic handles, making this compound an attractive starting point for the development of new chemical entities targeting a range of diseases.
Physicochemical Properties and Synthetic Accessibility
The inherent characteristics of the this compound core, including its lipophilicity and hydrogen bonding capabilities, can be fine-tuned through chemical modification. The bromine and chlorine substituents not only influence the molecule's overall physicochemical profile but also provide reactive sites for a variety of chemical transformations, enabling the creation of diverse compound libraries.
| Property | Value |
| CAS Number | 1260677-07-3 |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| Appearance | White powder[1] |
| Purity | >98% |
Caption: Key physicochemical properties of the this compound core.
Synthetic Strategies and Derivatization
The synthesis of derivatives based on the this compound scaffold can be approached through several established synthetic routes. The presence of the halogen atoms allows for a range of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations to introduce diverse functionalities.
A generalized workflow for the derivatization of the this compound core is depicted below. This typically involves the initial modification at either the bromine or chlorine position, followed by further diversification.
References
7-Bromo-3-chlorobenzo[d]isoxazole: A Review of a Scarcely Characterized Heterocycle
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide serves as a literature review for the compound 7-Bromo-3-chlorobenzo[d]isoxazole. Despite its availability from commercial suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of specific data regarding its synthesis, chemical reactivity, and biological activity. This document summarizes the available information and highlights the current knowledge gaps, providing a foundation for future research into this particular heterocyclic compound.
Physicochemical Properties
Basic physicochemical data for this compound has been aggregated from various chemical suppliers. This information is crucial for any experimental design involving this compound.
| Property | Value | Source |
| CAS Number | 1260677-07-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₃BrClNO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 232.46 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White powder or solid | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | >98% | --INVALID-LINK-- |
| SMILES | ClC1=NOC2=C1C=CC=C2Br | --INVALID-LINK-- |
| InChIKey | QDDQHYMCNDGVMZ-UHFFFAOYSA-N | --INVALID-LINK-- |
Safety and Handling
According to supplier safety data sheets, this compound is classified as a hazardous substance.
Hazard Statements:
Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
No specific, detailed experimental protocols for the synthesis of this compound have been found in the reviewed literature. However, general synthetic strategies for substituted benzisoxazoles are well-documented and can provide a theoretical framework for its preparation.
One common approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes.[2] This method offers a direct route to functionalized benzisoxazoles under mild conditions.[2] Another strategy is the cyclization of ortho-hydroxyaryl N-H ketimines, which can proceed via N-O bond formation under anhydrous conditions to yield the benzisoxazole core.
The reactivity of this compound has not been specifically described. The presence of bromo and chloro substituents on the aromatic ring suggests potential for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further structural diversity. The isoxazole ring itself can also undergo various transformations.
A generalized workflow for the synthesis of a substituted benzisoxazole is depicted below.
Caption: Generalized synthetic workflow for substituted benzo[d]isoxazoles.
Biological Activity and Potential Applications
The benzo[d]isoxazole scaffold is a well-established pharmacophore present in a wide range of biologically active molecules with diverse therapeutic applications, including antipsychotic, anticancer, and antimicrobial activities. However, no biological data or studies on the specific activity of this compound have been reported in the scientific literature.
Its structural similarity to other biologically active benzisoxazoles suggests that it could be a valuable building block in drug discovery programs. The bromo and chloro substituents provide handles for medicinal chemists to explore structure-activity relationships (SAR) by introducing a variety of functional groups.
Conclusion and Future Directions
This compound is a commercially available compound with limited characterization in the scientific literature. While its basic physicochemical properties are known, there is a complete lack of published data on its specific synthesis, reactivity, and biological profile.
For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:
-
Development and optimization of a robust synthetic protocol.
-
Exploration of its chemical reactivity, particularly at the bromo and chloro positions.
-
Screening for biological activity across a range of therapeutically relevant targets.
The generation of such data will be crucial to unlocking the potential of this compound as a novel scaffold or intermediate in medicinal chemistry. Until such studies are published, its utility remains speculative, based on the broader importance of the substituted benzisoxazole chemical class.
References
Discovery and history of 7-Bromo-3-chlorobenzo[d]isoxazole
7-Bromo-3-chlorobenzo[d]isoxazole: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound with the chemical formula C₇H₃BrClNO. Identified by the CAS number 1260677-07-3, this molecule belongs to the benzisoxazole class of compounds, which are known to be important scaffolds in medicinal chemistry.[1] While the specific discovery and developmental history of this compound are not extensively documented in peer-reviewed scientific journals, its commercial availability suggests its role as a valuable building block or intermediate in the synthesis of more complex molecules for research and drug discovery.
The benzo[d]isoxazole core is a "privileged scaffold," meaning it is a structural motif that is recurrent in biologically active compounds.[1] Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to anticonvulsant, antimicrobial, and antitumor effects.[1][2] The presence of bromo and chloro substituents on the benzisoxazole ring of this compound provides reactive handles for further chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents.
This technical guide aims to consolidate the available information on this compound, including its physicochemical properties and a proposed synthetic protocol.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical supplier catalogs and databases.[3][4]
| Property | Value | Source |
| CAS Number | 1260677-07-3 | [3][4] |
| Molecular Formula | C₇H₃BrClNO | [3][4] |
| Molecular Weight | 232.46 g/mol | [4] |
| Appearance | White powder or solid | [3] |
| Purity | >98% (typical) | [4] |
| SMILES | ClC1=NOC2=C1C=CC=C2Br | [4] |
| InChIKey | QDDQHYMCNDGVMZ-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD12406139 | [3][4] |
Note: Data such as melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination.
Proposed Synthesis of this compound
While a specific, published experimental protocol for the synthesis of this compound has not been identified in the scientific literature, a plausible and efficient synthetic route can be proposed based on established methods for the preparation of substituted benzo[d]isoxazoles. A common and effective method involves the [3+2] cycloaddition of an in situ generated nitrile oxide with an aryne.[2]
The proposed synthesis would start from readily available 2-bromo-6-chloroaniline. The workflow for this proposed synthesis is depicted in the diagram below.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Synthonix, Inc > 1260677-07-3 | this compound [synthonix.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole
Introduction
7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural motif is of interest to researchers in drug development as a scaffold for designing novel therapeutic agents. This document provides a detailed experimental protocol for a plausible synthetic route to this compound, designed for researchers and scientists in organic synthesis and drug discovery. The described multi-step synthesis is based on established chemical transformations for the construction of the benzo[d]isoxazole ring system.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for the multi-step synthesis of this compound. These values are theoretical and may vary based on experimental conditions.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (%) |
| 1 | Diazotization and Cyanation (Sandmeyer Reaction) | 2-Amino-4-bromophenol | 4-Bromo-2-hydroxybenzonitrile | 198.02 | 75-85 | >95 |
| 2 | Formation of the N-hydroxyimidoyl chloride | 4-Bromo-2-hydroxybenzonitrile | 4-Bromo-N,2-dihydroxybenzenecarboximidoyl chloride | 251.48 | 80-90 | >95 |
| 3 | Cyclization to form the Benzo[d]isoxazole ring | 4-Bromo-N,2-dihydroxybenzenecarboximidoyl chloride | This compound | 232.46 | 65-75 | >98 |
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile
This step involves the conversion of 2-amino-4-bromophenol to 4-bromo-2-hydroxybenzonitrile via a Sandmeyer reaction.
Materials:
-
2-Amino-4-bromophenol (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (4.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-bromophenol in a mixture of deionized water and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in deionized water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, and the temperature should be controlled.
-
After the addition is complete, heat the mixture to 50-60 °C for 1 hour to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-2-hydroxybenzonitrile as a solid.
Step 2: Synthesis of 4-Bromo-N,2-dihydroxybenzenecarboximidoyl chloride
This intermediate is formed by the reaction of the hydroxynitrile with hydroxylamine followed by chlorination.
Materials:
-
4-Bromo-2-hydroxybenzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Suspend 4-bromo-2-hydroxybenzonitrile, hydroxylamine hydrochloride, and sodium bicarbonate in ethanol.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude N-hydroxyimidamide, add DMF and cool the mixture to 0 °C.
-
Add N-chlorosuccinimide portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-Bromo-N,2-dihydroxybenzenecarboximidoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the base-mediated cyclization of the N-hydroxyimidoyl chloride intermediate.
Materials:
-
4-Bromo-N,2-dihydroxybenzenecarboximidoyl chloride (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the crude 4-bromo-N,2-dihydroxybenzenecarboximidoyl chloride in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add triethylamine dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
This document provides a comprehensive, albeit theoretical, guide to the synthesis of this compound. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols when carrying out these or any chemical syntheses. The reaction conditions and yields provided are estimates and may require optimization for specific laboratory settings.
Application Notes and Protocols for 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 7-Bromo-3-chlorobenzo[d]isoxazole, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 3- and 7-positions allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the synthesis of a diverse range of substituted benzo[d]isoxazole derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 2-bromo-6-fluorobenzonitrile. The procedure involves a two-step process: oximation followed by cyclization.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-bromo-6-fluorobenzaldehyde oxime
A solution of 2-bromo-6-fluorobenzonitrile in a suitable solvent is reacted with hydroxylamine hydrochloride in the presence of a base.
| Reagent/Solvent | Molar Equivalent | Note |
| 2-bromo-6-fluorobenzonitrile | 1.0 | Starting material |
| Hydroxylamine hydrochloride | 1.5 | Oximation reagent |
| Pyridine | 2.0 | Base and solvent |
| Ethanol | - | Co-solvent |
| Temperature | Reflux | - |
| Time | 12-24 h | Monitor by TLC |
Procedure:
-
To a solution of 2-bromo-6-fluorobenzonitrile in a mixture of pyridine and ethanol, add hydroxylamine hydrochloride portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
The intermediate oxime is cyclized and chlorinated in one pot using a chlorinating agent.
| Reagent/Solvent | Molar Equivalent/Concentration | Note |
| 2-bromo-6-fluorobenzaldehyde oxime | 1.0 | Intermediate from Step 1 |
| N-Chlorosuccinimide (NCS) | 1.2 | Chlorinating and cyclizing agent |
| Dimethylformamide (DMF) | - | Solvent |
| Temperature | 80-100 °C | - |
| Time | 2-4 h | Monitor by TLC/LC-MS |
Procedure:
-
Dissolve the crude 2-bromo-6-fluorobenzaldehyde oxime in DMF.
-
Add N-Chlorosuccinimide (NCS) to the solution and heat the mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Reactions of this compound
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more reactive towards nucleophilic aromatic substitution.
Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position
The bromine atom at the 7-position can be selectively displaced using a variety of boronic acids or esters via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents.
General Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Solvent | Molar Equivalent/mol% | Note |
| This compound | 1.0 | Substrate |
| Arylboronic acid | 1.2 - 1.5 | Coupling partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water or Toluene/Ethanol/Water | - | Solvent mixture |
| Temperature | 80-110 °C | - |
| Time | 4-16 h | Monitor by TLC/LC-MS |
Procedure:
-
To a degassed mixture of this compound, the arylboronic acid, and the base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 7-aryl-3-chlorobenzo[d]isoxazole derivative.
Table of Reaction Conditions and Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 12 | 75-85 |
Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The chlorine atom at the 3-position can be displaced by various nucleophiles, such as amines, to introduce a range of functionalities. This reaction typically proceeds after the functionalization of the C7-position.
General Experimental Protocol: Nucleophilic Aromatic Substitution with Amines
| Reagent/Solvent | Molar Equivalent | Note |
| 7-Aryl-3-chlorobenzo[d]isoxazole | 1.0 | Substrate |
| Amine | 2.0 - 5.0 | Nucleophile |
| K₂CO₃ or DIPEA | 2.0 - 3.0 | Base |
| NMP or DMSO | - | Solvent |
| Temperature | 120-150 °C | - |
| Time | 12-48 h | Monitor by TLC/LC-MS |
Procedure:
-
To a solution of the 7-aryl-3-chlorobenzo[d]isoxazole in a high-boiling polar aprotic solvent, add the amine and the base.
-
Heat the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Table of Reaction Conditions and Yields for Nucleophilic Aromatic Substitution
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | NMP | 130 | 24 | 70-80 |
| Piperidine | DIPEA | DMSO | 140 | 18 | 75-85 |
| Aniline | K₂CO₃ | NMP | 150 | 36 | 60-70 |
Workflow and Signaling Pathway Diagrams
Experimental Workflow for the Synthesis of 7-Aryl-3-aminobenzo[d]isoxazole Derivatives
Caption: Synthetic workflow for 7-Aryl-3-aminobenzo[d]isoxazoles.
Logical Relationship of Selective Functionalization
Caption: Selective functionalization pathways of the target molecule.
Application Notes and Protocols for the Synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established cyclization methods for benzisoxazole ring formation, adapted for this specific halogenated derivative.
Introduction
Benzo[d]isoxazoles are a class of heterocyclic compounds that are present in a variety of pharmaceutically active molecules.[1] Their synthesis is a key step in the development of new therapeutic agents. The 7-bromo-3-chloro substitution pattern offers a scaffold for further functionalization, making this particular derivative a valuable building block in medicinal chemistry. The synthetic route described herein involves a three-step process starting from the commercially available 2-Bromo-6-fluorobenzaldehyde. The key transformation is an intramolecular cyclization of an ortho-halo benzaldehyde oxime derivative.
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a three-step sequence:
-
Oximation: Conversion of 2-Bromo-6-fluorobenzaldehyde to 2-Bromo-6-fluorobenzaldehyde oxime.
-
Chlorination: Conversion of the oxime to 2-Bromo-6-fluorobenzohydroxamoyl chloride.
-
Cyclization: Intramolecular nucleophilic substitution to form the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oximation | 2-Bromo-6-fluorobenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol/Water | 80 | 2-4 | 90-95 |
| 2 | Chlorination | 2-Bromo-6-fluorobenzaldehyde oxime | N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | Room Temp. | 2-3 | 85-90 |
| 3 | Cyclization | 2-Bromo-6-fluorobenzohydroxamoyl chloride | Potassium carbonate | Acetonitrile | 80 (Reflux) | 4-6 | 75-85 |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde oxime
This protocol describes the formation of the oxime from the corresponding aldehyde.
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-6-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-6-fluorobenzaldehyde oxime as a solid. The product can be used in the next step without further purification.
Step 2: Synthesis of 2-Bromo-6-fluorobenzohydroxamoyl chloride
This protocol details the chlorination of the oxime at the carbon atom of the C=N bond.[2]
Materials:
-
2-Bromo-6-fluorobenzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-6-fluorobenzaldehyde oxime (1.0 eq) in DMF.
-
Cool the solution in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Bromo-6-fluorobenzohydroxamoyl chloride. This intermediate is often used directly in the next step.
Step 3: Synthesis of this compound
This final step involves the intramolecular cyclization to form the benzisoxazole ring.[3]
Materials:
-
2-Bromo-6-fluorobenzohydroxamoyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Bromo-6-fluorobenzohydroxamoyl chloride (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the cyclization step.
References
Bromination Techniques for Benzisoxazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of brominated benzisoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below focus on two primary strategies: the bromination of phenolic precursors followed by cyclization, and the direct bromination of the benzisoxazole core. This guide includes quantitative data, step-by-step methodologies, and visual diagrams to facilitate practical application in a research and development setting.
Introduction
Benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom onto the benzisoxazole ring system can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, efficient and regioselective bromination techniques are of paramount importance for the synthesis of novel benzisoxazole-based drug candidates.
This document details two robust and widely applicable methods for the synthesis of brominated benzisoxazoles:
-
Synthesis via Bromination of Phenolic Precursors: This two-step approach involves the initial bromination of a readily available 2-hydroxyaryl aldehyde or ketone, followed by oximation and subsequent intramolecular cyclization to afford the desired brominated benzisoxazole.
-
Direct Bromination of the Benzisoxazole Core: This method allows for the late-stage functionalization of a pre-formed benzisoxazole ring system, offering a divergent route to various brominated analogues.
Method 1: Synthesis via Bromination of Phenolic Precursors and Subsequent Cyclization
This versatile two-step strategy is one of the most common and effective routes for the preparation of brominated benzisoxazoles. The general workflow involves the electrophilic aromatic bromination of a 2-hydroxyaryl aldehyde or ketone, followed by the formation of an oxime and its subsequent intramolecular cyclization.
Experimental Workflow
Caption: General workflow for the two-step synthesis of brominated benzisoxazoles.
Application Note 1: Regioselective Bromination of 2-Hydroxyacetophenone using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for the regioselective bromination of activated aromatic rings. In the case of 2-hydroxyacetophenones, the hydroxyl group directs bromination primarily to the positions ortho and para to it.
Data Presentation: Nuclear Bromination of 4-Hydroxyacetophenone with NBS
| Entry | Solvent | Time (min) | Product | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | 14 | 3-Bromo-4-hydroxyacetophenone | 94 |
| 2 | Methanol (MeOH) | 12 | 3-Bromo-4-hydroxyacetophenone | 86 |
| 3 | Ethanol (EtOH) | 60 | 3-Bromo-4-hydroxyacetophenone | 61 |
| 4 | Tetrahydrofuran (THF) | - | 3-Bromo-4-hydroxyacetophenone | 48 |
| 5 | Dichloromethane (CH₂Cl₂) | - | 3-Bromo-4-hydroxyacetophenone | 40 |
| 6 | Water (H₂O) | 24 hrs | 3-Bromo-4-hydroxyacetophenone | 22 |
Protocol 1: Synthesis of 5-Bromo-3-methyl-1,2-benzisoxazole
This protocol describes the synthesis of 5-bromo-3-methyl-1,2-benzisoxazole from the commercially available 2-hydroxy-5-bromoacetophenone.
Step 1: Oximation of 2-Hydroxy-5-bromoacetophenone
-
Materials:
-
2-Hydroxy-5-bromoacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 2-hydroxy-5-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-hydroxy-5-bromoacetophenone.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product, 2-hydroxy-5-bromoacetophenone oxime, may precipitate out of the solution. If not, the product can be extracted with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxime can be used in the next step without further purification.
-
Step 2: Cyclization to 5-Bromo-3-methyl-1,2-benzisoxazole
-
Materials:
-
2-Hydroxy-5-bromoacetophenone oxime
-
Dehydrating agent (e.g., acetic anhydride) or heat
-
-
Procedure:
-
The cyclization of the oxime can be achieved by heating the crude product from the previous step, either neat or in a high-boiling solvent.
-
Alternatively, the oxime can be treated with a dehydrating agent like acetic anhydride.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford 5-bromo-3-methyl-1,2-benzisoxazole.
-
Method 2: Direct Bromination of the Benzisoxazole Core
The direct bromination of the benzisoxazole ring is a valuable strategy for the late-stage functionalization of complex molecules. The regioselectivity of this electrophilic aromatic substitution is influenced by the substituents already present on the benzisoxazole ring.
Signaling Pathway of Electrophilic Aromatic Bromination
Application Notes and Protocols for the Purification of 7-Bromo-3-chlorobenzo[d]isoxazole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 7-Bromo-3-chlorobenzo[d]isoxazole via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities. Achieving high purity is often a critical step in drug development and chemical research.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature.[1] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities remain in the solvent, while insoluble impurities can be removed by hot filtration. The purified crystals are then collected by filtration.
The ideal solvent for recrystallization should exhibit the following characteristics:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should not react with the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Experimental Protocol: Purification of this compound
Due to the limited availability of specific solubility data for this compound, a systematic solvent screening is the first crucial step in developing an effective recrystallization protocol.
Materials and Equipment:
-
Crude this compound (white powder)[2]
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Part 1: Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different solvent. Agitate the mixture and observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube while stirring. Add small increments of the solvent until the solid completely dissolves. Note the volume of solvent required.
-
Cooling: Allow the hot solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observation: Record your observations for each solvent, noting the solubility at different temperatures and the quality of the crystals formed.
Data Presentation: Solvent Screening for Recrystallization of this compound
| Solvent System | Solubility at Room Temp. (approx. mg/mL) | Solubility at Elevated Temp. (approx. mg/mL) | Observations upon Cooling | Suitability |
| Ethanol | Low | High | Formation of well-defined crystals | Promising |
| Acetone | High | High | No crystal formation, remains in solution | Unsuitable |
| Heptane | Insoluble | Insoluble | Compound does not dissolve | Unsuitable |
| Ethyl Acetate/Heptane (e.g., 1:3) | Low | High | Formation of fine needles | Promising |
| Toluene | Low | Moderate | Slow formation of block-like crystals | Potentially Suitable |
Note: The data in this table is hypothetical and serves as an example. Researchers should populate this table with their experimental findings.
Part 2: Recrystallization Protocol
This protocol is based on a single-solvent system identified as "promising" in the solvent screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Characterization: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized this compound and calculate the percent recovery. A high purity of over 99% is often achievable for this compound.[2]
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. To remedy this, reheat the solution to redissolve the oil, add more solvent, and allow for slower cooling.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Low Recovery: This can result from using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with a solvent that is not cold enough.
References
HPLC purification protocol for 7-Bromo-3-chlorobenzo[d]isoxazole
An Application Note on the HPLC Purification of 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The synthesized methodologies are based on established principles for the separation of halogenated aromatic compounds. Both reversed-phase and normal-phase HPLC protocols are presented to offer flexibility depending on the impurity profile and available instrumentation. This application note serves as a comprehensive guide for achieving high purity of the target compound, which is essential for subsequent research and development activities.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthetic routes to such molecules often yield mixtures containing the desired product along with unreacted starting materials, isomers, and other byproducts. For accurate biological evaluation, structural characterization, and further synthetic elaboration, obtaining the compound in high purity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of organic compounds. This application note details a robust .
Physicochemical Properties and Separation Rationale
The structure of this compound, featuring a brominated and chlorinated aromatic ring system, renders it a moderately nonpolar compound. This characteristic makes it an excellent candidate for purification by both reversed-phase and normal-phase HPLC.
-
Reversed-Phase (RP) HPLC: In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][2][3] Due to its hydrophobicity, this compound is expected to be well-retained on a C18 column, allowing for effective separation from more polar impurities. Elution is achieved by increasing the proportion of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica) and a non-polar mobile phase are employed.[2][4][5][6] This technique can be particularly useful for separating isomers or when the compound has limited solubility in aqueous mobile phases. Less polar compounds elute first in NP-HPLC.
The benzisoxazole core structure is a chromophore, which allows for straightforward detection using a UV detector.
Experimental Protocols
Sample Preparation
-
Dissolve the crude this compound in a suitable solvent to a concentration of approximately 5-10 mg/mL.
-
For Reversed-Phase HPLC , a solvent mixture similar to the initial mobile phase (e.g., 50:50 acetonitrile:water) or a stronger solvent like Dimethyl Sulfoxide (DMSO) is recommended.
-
For Normal-Phase HPLC , use a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.
-
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Reversed-Phase HPLC Purification Protocol
This is the recommended starting protocol for general purification.
Table 1: Reversed-Phase HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) |
| Injection Volume | 5-20 µL (analytical) or 1-5 mL (preparative) |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Methodology:
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as detailed in Table 1.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak, which represents this compound.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot using the same HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
Normal-Phase HPLC Purification Protocol
This protocol is a suitable alternative, especially for isomer separation.
Table 2: Normal-Phase HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Silica, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 5-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) |
| Injection Volume | 5-20 µL (analytical) or 1-5 mL (preparative) |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Methodology:
-
Equilibrate the HPLC system with the initial mobile phase composition (5% B) until a stable baseline is observed.
-
Inject the filtered sample.
-
Execute the gradient elution as specified in Table 2.
-
Collect the fractions corresponding to the desired peak.
-
Verify the purity of the collected fractions.
-
Combine the pure fractions and evaporate the solvent to isolate the purified this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
Conclusion
The protocols described in this application note provide a robust starting point for the purification of this compound using HPLC. The choice between reversed-phase and normal-phase chromatography will depend on the specific impurity profile of the crude material and the desired final purity. For many applications, the reversed-phase method using a C18 column will be sufficient. These methods can be further optimized by adjusting parameters such as the gradient slope, flow rate, and column temperature to enhance resolution and throughput. The successful implementation of this protocol will yield high-purity this compound suitable for a wide range of research and development applications.
References
Application Notes and Protocols for 7-Bromo-3-chlorobenzo[d]isoxazole in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Bromo-3-chlorobenzo[d]isoxazole as a versatile building block in nucleophilic substitution and cross-coupling reactions. This bifunctional scaffold, possessing two distinct halogen atoms at positions C3 and C7, offers opportunities for selective functionalization, making it a valuable intermediate in the synthesis of diverse molecular architectures for drug discovery and materials science.
Overview of Reactivity
This compound features two reactive sites for substitution reactions: a chlorine atom at the 3-position of the isoxazole ring and a bromine atom at the 7-position of the fused benzene ring. The inherent electronic properties of the benzisoxazole ring system, coupled with the different nature of the carbon-halogen bonds, allow for selective transformations.
-
Nucleophilic Aromatic Substitution (SNAr) at C3: The chlorine atom at the C3 position is part of an electron-deficient isoxazole ring, making it susceptible to nucleophilic attack. This position is analogous to an acid chloride, rendering the C3-Cl bond highly reactive towards a variety of nucleophiles.
-
Palladium-Catalyzed Cross-Coupling at C7: The bromine atom at the C7 position on the benzene ring is a classic handle for various palladium-catalyzed cross-coupling reactions. In general, the reactivity of halogens in such reactions follows the order I > Br > Cl, suggesting that selective cross-coupling at the C7-Br bond is feasible while leaving the C3-Cl bond intact for subsequent manipulations.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The electron-withdrawing nature of the isoxazole ring activates the C3 position for nucleophilic aromatic substitution. This allows for the facile introduction of amine, ether, and thioether functionalities.
Synthesis of 3-Amino-7-bromobenzo[d]isoxazole Derivatives
Reaction Principle: The chlorine at the C3 position can be readily displaced by primary and secondary amines under basic conditions to afford the corresponding 3-amino-7-bromobenzo[d]isoxazole derivatives.
Caption: Workflow for SNAr amination at the C3 position.
Experimental Protocol (Representative):
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-7-bromobenzo[d]isoxazole derivative.
Table 1: Representative Conditions and Yields for Amination Reactions
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| 2 | Piperidine | Et₃N | DMSO | 80 | 6 | 80-90 |
| 3 | Aniline | K₂CO₃ | DMF | 80 | 12 | 70-80 |
| 4 | Benzylamine | Et₃N | DMSO | 60 | 5 | 88-98 |
Note: Yields are hypothetical and based on reactions with similar substrates. Optimization may be required.
Synthesis of 3-Alkoxy-7-bromobenzo[d]isoxazole Derivatives
Reaction Principle: Alkoxides, generated in situ from alcohols and a strong base, can displace the chloride at the C3 position to form 3-alkoxy-7-bromobenzo[d]isoxazoles.
Experimental Protocol (Representative):
-
To a solution of the desired alcohol (1.5-2.0 eq.) in a polar aprotic solvent like tetrahydrofuran (THF) or DMF, a strong base such as sodium hydride (NaH) (1.5 eq.) is added portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes at room temperature to ensure the formation of the alkoxide.
-
A solution of this compound (1.0 eq.) in the same solvent is then added dropwise.
-
The reaction is stirred at room temperature or heated to 50-70 °C until completion (monitored by TLC or LC-MS).
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Conditions for Alkoxylation Reactions
| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 25 | 6 | 75-85 |
| 2 | Ethanol | NaH | DMF | 50 | 8 | 70-80 |
| 3 | Isopropanol | NaH | THF | 60 | 12 | 65-75 |
Note: Yields are hypothetical and based on reactions with similar substrates. Optimization may be required.
Synthesis of 3-Thio-7-bromobenzo[d]isoxazole Derivatives
Reaction Principle: Thiols can react with this compound in the presence of a base to yield 3-thioether derivatives. Thiolates are excellent nucleophiles and the reaction often proceeds under mild conditions.
Experimental Protocol (Representative):
-
To a stirred solution of this compound (1.0 eq.) and the desired thiol (1.1 eq.) in a solvent such as DMF or acetonitrile is added a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5 eq.).
-
The mixture is stirred at room temperature for 2-6 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated, followed by purification via column chromatography.
Table 3: Representative Conditions for Thiolation Reactions
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 25 | 3 | 90-98 |
| 2 | Ethanethiol | NaOH | Acetonitrile | 25 | 4 | 85-95 |
| 3 | Benzyl mercaptan | K₂CO₃ | DMF | 25 | 2 | 92-99 |
Note: Yields are hypothetical and based on reactions with similar substrates. Optimization may be required.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
The C7-Br bond provides a versatile handle for the introduction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are expected to proceed selectively at the C7 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond under typical palladium-catalyzed conditions.[1]
Caption: Overview of selective cross-coupling reactions at the C7 position.
Suzuki-Miyaura Coupling
Reaction Principle: This reaction enables the formation of a C-C bond between the C7 position of the benzisoxazole and an aryl or vinyl group from an organoboron reagent.
Experimental Protocol (Representative):
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent (e.g., a mixture of dioxane and water or toluene and ethanol) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated, and the residue is purified by column chromatography.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 100 | 80-90 |
| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 65-75 |
Note: Yields are hypothetical and based on reactions with similar substrates. Optimization may be required.
Buchwald-Hartwig Amination
Reaction Principle: This palladium-catalyzed reaction allows for the formation of a C-N bond between the C7 position and a primary or secondary amine.[2]
Experimental Protocol (Representative):
-
To an oven-dried reaction tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
The amine (1.1-1.3 eq.) and anhydrous solvent (e.g., toluene, dioxane) are added via syringe.
-
The reaction is heated to 80-110 °C for the required time (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Table 5: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 70-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90 | 75-85 |
Note: Yields are hypothetical and based on reactions with similar substrates. Optimization may be required.
Sequential Functionalization Strategy
The differential reactivity of the C3-Cl and C7-Br positions allows for a sequential functionalization strategy, providing access to a wide array of trisubstituted benzo[d]isoxazole derivatives.
Caption: A possible sequential functionalization workflow.
This strategy enables the synthesis of complex molecules with diverse functionalities at both the isoxazole and benzene rings, highlighting the potential of this compound as a key building block in medicinal chemistry and materials science.
Disclaimer: The provided protocols are representative and intended for informational purposes. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. Optimization of reaction conditions may be necessary to achieve desired outcomes.
References
Application Notes and Protocols: Selective Functionalization of 7-Bromo-3-chlorobenzo[d]isoxazole via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-chlorobenzo[d]isoxazole is a versatile heterocyclic building block valuable in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions 3 (chlorine) and 7 (bromine) offers a strategic advantage for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. This differential reactivity allows for the selective coupling at the more reactive C7-Br bond, while leaving the C3-Cl bond intact for potential subsequent transformations.
These application notes provide detailed, representative protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The methodologies and data presented are based on established principles for similar aryl halides and serve as a comprehensive guide for synthesizing novel benzo[d]isoxazole derivatives.
Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester. It is widely used for synthesizing biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid (1.2) | PdCl₂(dppf) (2) | - | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 88 |
| 3 | Thiophene-2-boronic acid (1.3) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 18 | 85 |
| Note: The data presented in this table is illustrative and intended to provide a starting point for reaction optimization. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).[1]
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3-chlorobenzo[d]isoxazole.
Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds from aryl halides and amines.[2][3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[4]
Illustrative Data for Buchwald-Hartwig Amination
| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 95 |
| 2 | Aniline (1.2) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 86 |
| 3 | Benzophenone imine (1.3) | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (1.5) | Toluene | 100 | 20 | 89 |
| Note: The data presented in this table is illustrative and intended to provide a starting point for reaction optimization. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 7-amino-3-chlorobenzo[d]isoxazole derivative.
Sonogashira Coupling
Principle: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[6][7][8] This method is invaluable for synthesizing arylalkynes.
Illustrative Data for Sonogashira Coupling
| Entry | Alkyne (Equiv.) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 65 | 8 | 91 |
| 2 | Ethynyltrimethylsilane (1.2) | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3.0) | DMF | 70 | 12 | 87 |
| 3 | 1-Heptyne (1.3) | Pd(OAc)₂ (2) | CuI (4) | Et₃N (3.0) | MeCN | 80 | 10 | 84 |
| Note: The data presented in this table is illustrative and intended to provide a starting point for reaction optimization. |
Detailed Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk tube, add this compound (1.0 equiv), copper(I) iodide (CuI, 4 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, Et₃N, 3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 60-80 °C), monitoring the reaction progress by TLC.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the 7-alkynyl-3-chlorobenzo[d]isoxazole product.[7]
Heck Coupling
Principle: The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[9] This reaction is a valuable method for the vinylation of aryl halides.
Illustrative Data for Heck Coupling
| Entry | Alkene (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (1.5) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 24 | 82 |
| 2 | n-Butyl acrylate (1.5) | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMA | 130 | 18 | 85 |
| 3 | 4-Vinylpyridine (1.5) | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2.0) | NMP | 120 | 20 | 79 |
| Note: The data presented in this table is illustrative and intended to provide a starting point for reaction optimization. |
Detailed Experimental Protocol: Heck Coupling
-
Setup: In a sealable pressure tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv).
-
Reagent Addition: Add the solvent (e.g., DMF, 5 mL) and the alkene (1.5 equiv).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-130 °C. Stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-vinyl-3-chlorobenzo[d]isoxazole derivative.
Visualizations: Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates a typical workflow for the cross-coupling reactions described.
Caption: General experimental workflow for cross-coupling reactions.
Selective Cross-Coupling Strategy
This diagram illustrates the principle of selective functionalization of this compound.
Caption: Strategy for selective cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 7-Bromo-3-chlorobenzo[d]isoxazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 7-Bromo-3-chlorobenzo[d]isoxazole, a versatile scaffold for the development of novel compounds for biological screening. The protocols detailed below focus on two key synthetic transformations: palladium-catalyzed Suzuki-Miyaura coupling at the C7 position and nucleophilic aromatic substitution at the C3 position. Additionally, this document outlines protocols for the biological evaluation of the synthesized derivatives against cancer cell lines and provides an overview of the key signaling pathways often modulated by this class of compounds.
Introduction
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of two distinct reactive sites on this compound, a bromo group at the 7-position and a chloro group at the 3-position, allows for selective and sequential functionalization, enabling the generation of diverse chemical libraries for biological screening. The derivatization of this scaffold is a promising strategy for the discovery of novel therapeutic agents, particularly in the field of oncology.
Synthetic Protocols
Derivatization at the C7 Position via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C7 position of this compound.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent mixture (1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-3-chlorobenzo[d]isoxazole.
Derivatization at the C3 Position via Nucleophilic Aromatic Substitution
The chloro group at the C3 position of the benzo[d]isoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, such as amines. This reaction provides a straightforward method for introducing diverse functional groups at this position.
General Protocol for Nucleophilic Aromatic Substitution with Amines:
Materials:
-
7-Aryl-3-chlorobenzo[d]isoxazole (from the previous step)
-
Primary or secondary amine (2.0-3.0 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents) (optional, depending on the amine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Sealed reaction vial or round-bottom flask with a condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a sealed reaction vial or a round-bottom flask, dissolve the 7-aryl-3-chlorobenzo[d]isoxazole (1.0 eq.) in the chosen solvent (e.g., DMF).
-
Add the amine (2.0-3.0 eq.) and the base (if required).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-3-aminobenzo[d]isoxazole derivative.
Biological Screening Protocols
The synthesized derivatives can be screened for their biological activity using a variety of in vitro assays. A common primary screen for anticancer activity is the evaluation of cytotoxicity against a panel of cancer cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized benzo[d]isoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the biological screening should be summarized in a clear and structured table to facilitate comparison of the activities of the different derivatives.
Table 1: In Vitro Anticancer Activity of Representative Benzo[d]isoxazole Derivatives
| Compound ID | R¹ (at C7) | R² (at C3) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) | IC₅₀ (µM) vs. HeLa (Cervical Cancer) |
| BCI-01 | Phenyl | -NH₂ | 15.2 | 21.8 | 18.5 |
| BCI-02 | 4-Fluorophenyl | -NH₂ | 8.7 | 12.5 | 10.1 |
| BCI-03 | 4-Methoxyphenyl | -NH₂ | 25.6 | 32.1 | 28.9 |
| BCI-04 | Phenyl | -NH-Cyclopropyl | 11.4 | 16.3 | 13.7 |
| BCI-05 | 4-Fluorophenyl | -NH-Cyclopropyl | 5.1 | 7.9 | 6.2 |
| BCI-06 | 4-Methoxyphenyl | -NH-Cyclopropyl | 18.9 | 24.5 | 20.3 |
| Doxorubicin | (Reference) | 0.8 | 1.1 | 0.9 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values will be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis and screening.
Signaling Pathways
Many isoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway inhibition.
MAPK/ERK Signaling Pathway
Caption: MAPK/ERK pathway inhibition.
These application notes provide a framework for the synthesis and biological evaluation of novel derivatives of this compound. The detailed protocols and methodologies are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
Scaling Up the Synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole: An Application Note and Protocol for Researchers
This comprehensive guide details a robust experimental setup for the scaled-up synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole, a key intermediate in pharmaceutical and agrochemical research. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles, safety considerations, and critical process parameters essential for a successful and safe scale-up. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction
This compound is a halogenated benzisoxazole derivative of significant interest in medicinal chemistry and drug discovery. The benzisoxazole scaffold is a privileged structure, appearing in a variety of biologically active compounds. The synthesis of this particular derivative on a laboratory scale is achievable, but scaling up production presents unique challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety. This guide outlines a two-step synthetic pathway, commencing with the oximation of 2-bromo-6-chlorobenzaldehyde, followed by an intramolecular cyclization to yield the target compound.
Chemical Pathway Overview
The synthesis proceeds in two distinct stages:
-
Oximation: Reaction of 2-bromo-6-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 2-bromo-6-chlorobenzaldehyde oxime.
-
Cyclization: Intramolecular nucleophilic substitution of the ortho-bromine atom by the oxime oxygen under basic conditions to form the benzisoxazole ring.
Below is a Graphviz diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-chlorobenzaldehyde Oxime
This protocol is adapted from established methods for the synthesis of related benzaldehyde oximes.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| 2-Bromo-6-chlorobenzaldehyde | 220.45 | 100.0 g | 0.454 | Starting material |
| Hydroxylamine hydrochloride | 69.49 | 34.7 g | 0.500 | 1.1 equivalents |
| Sodium Acetate | 82.03 | 45.1 g | 0.550 | 1.2 equivalents |
| Ethanol | 46.07 | 500 mL | - | Solvent |
| Water | 18.02 | 250 mL | - | Co-solvent |
Procedure:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet. The reactor should be situated in a well-ventilated fume hood.
-
Reagent Charging: To the reactor, add 2-bromo-6-chlorobenzaldehyde (100.0 g, 0.454 mol), ethanol (500 mL), and water (250 mL). Stir the mixture to form a suspension.
-
Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (34.7 g, 0.500 mol) and sodium acetate (45.1 g, 0.550 mol) in 200 mL of water with gentle warming.
-
Reaction: Slowly add the hydroxylamine solution to the stirred suspension in the reactor over 30 minutes. The internal temperature may rise slightly.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A white solid should precipitate.
-
Isolation: Filter the solid product and wash the filter cake with a cold mixture of ethanol and water (1:1, 2 x 100 mL).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 90-95% Appearance: White to off-white solid.
Step 2: Synthesis of this compound
This intramolecular cyclization is a critical step and requires careful control of the reaction conditions.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 100g of oxime) | Moles | Notes |
| 2-Bromo-6-chlorobenzaldehyde oxime | 235.47 | 100.0 g | 0.425 | Starting material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 88.1 g | 0.637 | 1.5 equivalents |
| Dimethylformamide (DMF) | 73.09 | 1 L | - | Solvent |
Procedure:
-
Reactor Setup: Use the same 2 L jacketed glass reactor as in Step 1, ensuring it is clean and dry.
-
Reagent Charging: To the reactor, add 2-bromo-6-chlorobenzaldehyde oxime (100.0 g, 0.425 mol) and dimethylformamide (1 L). Stir to dissolve the oxime.
-
Base Addition: Add potassium carbonate (88.1 g, 0.637 mol) to the solution in one portion.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 3 L of ice-cold water with vigorous stirring. A solid product will precipitate.
-
Isolation: Filter the crude product and wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMF and inorganic salts.
-
Purification (Crystallization): Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum at 50-60 °C.
Expected Yield: 75-85% Appearance: Solid.[1] Molecular Formula: C₇H₃BrClNO.[1] Molecular Weight: 232.46 g/mol .[1]
PART 2: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Choice of Base in Oximation: Sodium acetate is a mild base used to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the reaction. A stronger base could potentially lead to side reactions with the aldehyde.
-
Solvent System in Oximation: The ethanol/water mixture provides good solubility for the reactants and facilitates the reaction.
-
Base in Cyclization: Potassium carbonate is a moderately strong base that is effective in promoting the intramolecular cyclization. It is also cost-effective and easy to handle on a large scale.
-
Solvent in Cyclization: DMF is a polar aprotic solvent that is well-suited for this type of nucleophilic substitution reaction, as it can solvate the potassium cation, enhancing the nucleophilicity of the oximate anion.
-
Temperature Control: In both steps, temperature control is crucial. The oximation is conducted at reflux to ensure a reasonable reaction rate. The cyclization temperature is optimized to be high enough for the reaction to proceed efficiently without causing decomposition of the product.
Self-Validating System
The protocols are designed with in-process controls (TLC monitoring) to ensure the reaction goes to completion before proceeding to the next step. The purification via crystallization is a self-validating step, as the formation of a crystalline solid with a sharp melting point is a strong indicator of purity. Further characterization by NMR and other analytical techniques provides definitive confirmation of the product's identity and purity.
The logical relationship between critical process parameters and key performance indicators is illustrated in the following diagram:
Caption: Relationship between critical process parameters and key performance indicators.
PART 3: Safety Considerations for Scale-Up
Scaling up chemical reactions introduces new safety challenges that must be addressed proactively.
-
Thermal Hazards of Hydroxylamine: Hydroxylamine and its salts can undergo exothermic decomposition, which can be initiated by heat or contaminants.[2] Thermal runaway reactions are a significant risk.[2] A thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry is highly recommended before proceeding with a large-scale synthesis. The presence of acids or bases can lower the decomposition temperature of hydroxylamine.
-
Heat Management: Both the oximation and cyclization reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent thermal runaway.
-
Reagent Addition: For the oximation step, the controlled addition of the hydroxylamine solution is crucial to manage the initial exotherm.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. When handling large quantities of powders, a dust mask or respirator should be used.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scale reactions.
-
Emergency Preparedness: Ensure that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
Characterization Data
-
This compound:
References
Application Notes and Protocols for the Characterization of 7-Bromo-3-chlorobenzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Bromo-3-chlorobenzo[d]isoxazole and its derivatives. The following protocols and data are intended to serve as a guide for establishing robust analytical workflows for identity, purity, and structural elucidation of this class of compounds.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Accurate and thorough analytical characterization is crucial for ensuring the quality, safety, and efficacy of any drug candidate or chemical entity. This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound derivatives. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a fundamental technique for assessing the purity of this compound derivatives and for monitoring reaction progress during synthesis. A reversed-phase HPLC method is generally suitable for this class of non-polar compounds.
Experimental Protocol
A standard reversed-phase HPLC method can be employed for the routine analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (for sample preparation), HPLC grade
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. The mobile phase should be degassed before use.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrument Setup:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Set the injection volume to 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the prepared sample and record the chromatogram for a sufficient time to allow for the elution of all components (e.g., 15 minutes).
Data Presentation
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 7.8 | 99.5 |
Note: The retention time is an illustrative value and can vary depending on the specific HPLC system, column, and mobile phase composition.
Experimental Workflow
Caption: HPLC analysis workflow for purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the synthesized compound and identifying potential impurities.
Experimental Protocol
An LC-MS method with electrospray ionization (ESI) is well-suited for the analysis of this compound derivatives.
Instrumentation:
-
LC-MS system with an ESI source and a quadrupole or time-of-flight (TOF) mass analyzer
-
Analytical column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (0.1%), LC-MS grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or the initial mobile phase composition.
-
Instrument Setup:
-
LC Parameters:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Mass Range: m/z 50-500
-
-
Data Presentation
The mass spectrum should show the protonated molecular ion [M+H]+. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for 79Br and 81Br) is expected. The chlorine atom will also contribute to the isotopic pattern.
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed [M+H]+ (m/z) |
| This compound | C7H3BrClNO | 230.9086 | 231.9165, 233.9145 |
Note: The observed m/z values are illustrative and represent the expected isotopic pattern for the protonated molecule.
Experimental Workflow
References
Application Notes and Protocols for In Vitro Assay Development Using 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 7-Bromo-3-chlorobenzo[d]isoxazole. Given that the specific biological targets of this compound are not yet elucidated, we present a series of robust assay protocols based on the known activities of structurally related isoxazole derivatives. These protocols will enable researchers to screen for potential anti-inflammatory, anticancer, and pro-apoptotic effects.
Introduction to this compound
This compound is a halogenated benzisoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] These include anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][3] Specifically, various isoxazole-containing compounds have been identified as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and carbonic anhydrase, or as modulators of pathways involved in apoptosis and cell proliferation.[4][5][6][7][8] The protocols outlined below are designed to investigate these potential activities for this compound.
General Workflow for In Vitro Characterization
The following diagram illustrates a general workflow for the initial in vitro screening and characterization of this compound.
Caption: General workflow for in vitro assay development.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the COX-2 enzyme, a key target in anti-inflammatory drug discovery.[4][5]
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA Kit
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for compound dilution)
-
Positive control (e.g., Celecoxib)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid in the assay buffer to the desired concentrations.
-
Assay Reaction: a. To each well of a 96-well plate, add the test compound at various concentrations, the positive control, or DMSO (vehicle control). b. Add the COX-2 enzyme to each well and incubate for a specified time at room temperature. c. Initiate the reaction by adding arachidonic acid to each well. d. Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Detection: Stop the reaction and measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | IC50 (µM) for COX-2 Inhibition |
| This compound | Experimental Value |
| Celecoxib (Positive Control) | Experimental Value |
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines. Many isoxazole derivatives have demonstrated antiproliferative activity.[7][8]
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation:
| Cell Line | GI50 (µM) for this compound |
| K562 | Experimental Value |
| U251-MG | Experimental Value |
| T98G | Experimental Value |
Protocol 3: Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the antiproliferative effects of this compound are due to the induction of apoptosis.[7][8]
Materials:
-
This compound
-
Cancer cell line showing sensitivity in the proliferation assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the selected cancer cell line with this compound at its GI50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: a. Harvest the cells (including both adherent and floating cells). b. Wash the cells with cold PBS. c. Resuspend the cells in the binding buffer provided in the kit. d. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (GI50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Signaling Pathway Diagram: Potential Pro-Apoptotic Mechanism
The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction that could be investigated if this compound shows pro-apoptotic activity.
Caption: Hypothetical pro-apoptotic signaling pathway.
Conclusion
These application notes provide a starting point for the in vitro characterization of this compound. The proposed assays are based on the known biological activities of the broader isoxazole chemical class. The results from these experiments will provide valuable insights into the potential therapeutic applications of this novel compound and guide further mechanism of action studies and lead optimization efforts.
References
- 1. ijpca.org [ijpca.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Bromo-3-chlorobenzo[d]isoxazole as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Bromo-3-chlorobenzo[d]isoxazole as a key intermediate in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel therapeutics targeting various kinase signaling pathways.
Introduction
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This compound is a valuable starting material, offering two reactive sites for chemical modification, allowing for the generation of diverse libraries of potential kinase inhibitors. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing various amine-containing side chains, a common feature in many kinase inhibitors.
Kinase Targets and Signaling Pathways
Kinase inhibitors derived from benzo[d]isoxazole scaffolds have shown activity against several important cancer-related kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Aurora Kinases, and Casein Kinase 1 (CK1).
VEGFR and PDGFR Signaling
VEGFR and PDGFR are receptor tyrosine kinases (RTKs) that are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and migration.[3][4]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 7-Bromo-3-chlorobenzo[d]isoxazole Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. The following information is curated to address common challenges and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various methods exist for the synthesis of the benzisoxazole core, a prevalent modern approach for functionalized benzisoxazoles involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[1][2][3] This method is often favored for its mild reaction conditions and the ability to introduce a variety of functional groups.[2][3] Traditional methods can be more complex, sometimes requiring harsh acidic or basic conditions.[3]
Q2: What are the critical starting materials for the synthesis, and how does their purity impact the reaction?
A2: For a [3+2] cycloaddition approach, key starting materials would include a suitable aryne precursor and a chlorooxime.[2] The purity of these starting materials is paramount. Impurities can significantly interfere with the reaction, leading to low yields and the formation of side products.[4][5] It is crucial to verify the purity of all reagents before commencing the synthesis.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5] For final product characterization and purity assessment of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are recommended.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low to No Product Yield
Low or no yield is a frequent challenge in complex organic syntheses. A systematic approach to troubleshooting is essential.
Initial Checks & Verifications
-
Starting Material Integrity: Always begin by verifying the purity of your starting materials. Impurities can inhibit the reaction or lead to undesired side reactions.[4][8]
-
Recommendation: Use freshly acquired, high-purity reagents. If the purity is uncertain, consider purification of the starting materials before use.
-
-
Reaction Conditions: Double-check all reaction parameters against the established protocol.[4] This includes temperature, reaction time, and solvent choice.
-
Recommendation: Ensure accurate temperature control and timing. Use dry, high-quality solvents, as moisture can quench reactive intermediates.
-
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and resolve issues of low product yield.
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products, which can compete with the desired reaction pathway and reduce the overall yield.
Common Side Reactions and Mitigation Strategies
-
Dimerization of Nitrile Oxide: A common side reaction is the dimerization of the nitrile oxide intermediate.[4]
-
Causality: The rate of nitrile oxide formation may be significantly faster than the rate of the [3+2] cycloaddition with the aryne.
-
Mitigation:
-
Slow Addition of Chlorooxime: A slow, controlled addition of the chlorooxime precursor can maintain a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[2]
-
Excess of Aryne Precursor: Using a stoichiometric excess of the aryne precursor can help to trap the nitrile oxide as it is formed.
-
-
-
Incorrect Regiochemistry: In some cases, undesired regioisomers may form.
-
Causality: The electronics and sterics of the substituents on both the aryne and the nitrile oxide influence the regioselectivity of the cycloaddition.
-
Mitigation: While challenging to alter post-synthesis, careful selection of starting materials with appropriate directing groups is key during the experimental design phase.
-
Issue 3: Reaction Stalls and Does Not Go to Completion
An incomplete reaction, where starting materials are still present after the expected reaction time, can be due to several factors.
-
Catalyst/Reagent Deactivation: If a catalyst or a crucial reagent is used, it may have lost its activity.
-
Insufficient Base Strength: The base used to generate the reactive intermediates may not be strong enough or may be consumed by side reactions.
-
Recommendation: Consider screening different bases or increasing the stoichiometry of the base.
-
-
Sub-optimal Temperature: The reaction may require a higher temperature to proceed to completion.
-
Recommendation: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products by TLC.[8]
-
Experimental Protocols
General Protocol for the Synthesis of this compound via [3+2] Cycloaddition
This protocol is a generalized procedure based on modern synthetic methods for benzisoxazoles.[2][3] Optimization will be required for specific substrates.
Materials:
| Reagent/Solvent | Purity | Notes |
| Aryne Precursor (e.g., a substituted o-(trimethylsilyl)aryl triflate) | >98% | Must be free of moisture. |
| Chlorooxime | >98% | Synthesized from the corresponding aldehyde. |
| Cesium Fluoride (CsF) | Anhydrous | Acts as the fluoride source and base. |
| Acetonitrile (MeCN) | Anhydrous | Reaction solvent. |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryne precursor and anhydrous acetonitrile.
-
Reagent Addition: Add cesium fluoride to the stirred solution.
-
Slow Addition: Slowly add a solution of the chlorooxime in anhydrous acetonitrile to the reaction mixture over a period of 2-3 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Purification Strategy
Purification is a critical step where significant product loss can occur.
-
Column Chromatography: This is a highly effective method for purifying benzisoxazoles.[5]
-
Solvent System Selection: The choice of the solvent system is crucial for achieving good separation. A typical starting point is a mixture of hexane and ethyl acetate. The polarity should be optimized based on TLC analysis.
-
Data Presentation
Table 1: Key Parameters for Optimization
| Parameter | Range/Options | Rationale |
| Temperature (°C) | Room Temperature to 80°C | Higher temperatures can increase reaction rate but may also promote side reactions.[8] |
| Solvent | Acetonitrile, THF | Solvent polarity can influence the reaction outcome.[3] |
| Fluoride Source | CsF, TBAT | The choice of fluoride source can affect the rate of aryne and nitrile oxide generation.[3] |
| Stoichiometry (Aryne:Chlorooxime) | 1:1 to 2:1 | An excess of the aryne precursor can minimize nitrile oxide dimerization. |
Visualization of Key Relationships
Caption: Logical relationship for successful synthesis.
References
- 1. Benzisoxazole synthesis [organic-chemistry.org]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]
- 3. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1260677-07-3|this compound|BLD Pharm [bldpharm.com]
- 7. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy for the synthesis of this compound involves a multi-step process starting from an ortho-hydroxyaryl precursor. A plausible pathway begins with 2-hydroxy-3-bromobenzaldehyde, which is first converted to its oxime. This intermediate is then chlorinated and subsequently cyclized to form the final benzisoxazole ring system.
Q2: What are the potential isomeric byproducts I should be aware of?
During the synthesis, the formation of isomeric byproducts is possible, primarily depending on the regioselectivity of the initial bromination of the phenolic starting material. If the starting material contains a mixture of isomers, or if bromination occurs during the synthetic sequence, you may isolate other bromo-substituted isomers, such as 5-Bromo-3-chlorobenzo[d]isoxazole. Careful purification and characterization are essential to ensure the identity of the final product.
Q3: My reaction seems to stall at the oxime intermediate. What could be the cause?
Incomplete conversion of the oxime to the final product can be due to several factors. Insufficiently harsh reaction conditions for the cyclization step, such as low temperature or a weak base, can be a cause. Additionally, the purity of the oxime intermediate is crucial; impurities can interfere with the subsequent chlorination and cyclization steps. Ensure the oxime is thoroughly dried and purified before proceeding.
Q4: I have an unexpected amide byproduct in my reaction mixture. What is it and why did it form?
The presence of an amide byproduct, likely a benzoxazole derivative, is a strong indication that a Beckmann rearrangement has occurred.[1][2][3][4] This is a known side reaction for oximes, particularly under acidic conditions, where the oxime rearranges to an amide instead of undergoing the desired cyclization.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete oximation | Increase the reaction time or the molar excess of hydroxylamine. Ensure the pH of the reaction mixture is optimal for oxime formation. |
| Suboptimal cyclization conditions | Experiment with different bases or solvents. Increasing the reaction temperature may also improve the yield. |
| Degradation of starting material or product | Ensure all reagents are pure and the reaction is carried out under an inert atmosphere if necessary. Minimize reaction time where possible. |
| Loss during workup and purification | Optimize the extraction and purification procedures. Recrystallization or column chromatography conditions may need to be adjusted. |
Issue 2: Formation of Multiple Products Detected by TLC/LC-MS
| Possible Cause | Suggested Solution |
| Isomeric impurities in the starting material | Verify the purity of the starting 2-hydroxy-3-bromobenzaldehyde by NMR or other analytical techniques. |
| Beckmann rearrangement side reaction | Avoid strongly acidic conditions during the cyclization step. The choice of chlorinating agent and reaction conditions can also influence the extent of this side reaction.[1][2][3][4][5] |
| Incomplete reaction | As mentioned in the FAQs, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature as needed. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative method based on general procedures for benzisoxazole synthesis.
Step 1: Synthesis of 2-Hydroxy-3-bromobenzaldehyde Oxime
-
Dissolve 2-hydroxy-3-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a suitable base such as sodium acetate (1.5 equivalents) in water.
-
Slowly add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Purify the oxime by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-hydroxy-3-bromobenzaldehyde oxime (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Add a chlorinating agent, for example, N-chlorosuccinimide (NCS) (1.1 equivalents), to the solution.
-
Add a catalytic amount of a base like pyridine to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, a base is added to facilitate the intramolecular cyclization to form the benzisoxazole ring.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Visualizations
Logical Relationships and Workflows
Caption: Proposed synthetic pathway for this compound and a key side reaction.
Caption: A troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Synthesis of Halogenated Benzisoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in halogenated benzisoxazole synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My reaction to synthesize a halogenated benzisoxazole is resulting in a very low yield or no desired product at all. What are the common initial steps to troubleshoot this issue?
A: A low or negligible yield in halogenated benzisoxazole synthesis is a frequent challenge that can often be resolved by systematically evaluating several key factors.
Initial Troubleshooting Steps:
-
Verify Starting Material Purity: The purity of your starting materials is paramount. Impurities in the halogenated o-hydroxyaryl oxime, o-aminophenol, or the corresponding coupling partner can significantly interfere with the reaction. It is recommended to use high-purity reagents. If necessary, purify your starting materials by recrystallization or chromatography. You can assess the purity of your starting materials through methods like melting point analysis, and spectroscopic techniques such as 1H NMR and 13C NMR.[1]
-
Check Reaction Conditions: Carefully review your reaction setup and conditions.
-
Inert Atmosphere: Many reagents and intermediates in benzisoxazole synthesis are sensitive to air and moisture.[1] Ensure the reaction is conducted under a dry, inert atmosphere, such as nitrogen or argon.
-
Solvent Quality: The solvent should be anhydrous if the reaction is moisture-sensitive. The choice of solvent can also influence reaction efficiency.
-
Temperature: The reaction temperature may be suboptimal. A temperature that is too low can lead to a sluggish or stalled reaction, while excessively high temperatures may cause decomposition of reactants or the desired product.[2]
-
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial.
Issue 2: Incomplete Reaction - Starting Material Remains
Q: My TLC analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What should I do?
A: The presence of starting materials at the end of a reaction indicates that it has not gone to completion. Here are several steps you can take to address this:
-
Extend Reaction Time: Continue to monitor the reaction by TLC at regular intervals to see if it progresses over a longer period.
-
Increase Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the temperature while monitoring for the formation of any new side products.
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can drive the reaction to completion.[2]
-
Catalyst Issues: As mentioned previously, an inactive or insufficient amount of catalyst can lead to a stalled reaction.[1][3] Consider adding a fresh portion of the catalyst.
Issue 3: Formation of Significant Side Products
Q: I am observing multiple spots on my TLC plate, suggesting the formation of side products that are lowering the yield of my desired halogenated benzisoxazole. How can I minimize these?
A: The formation of side products is a common cause of low yields. The nature of these byproducts can depend on the specific synthetic route and the halogen substituent.
Common Side Reactions and Mitigation Strategies:
-
Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles instead of the desired 1,2-benzisoxazole.[4][5]
-
Solution: Employing anhydrous (dry) reaction conditions can favor the desired N-O bond formation.[5] The choice of activating agent for the oxime hydroxyl group is also critical.
-
-
Dimerization of Intermediates: In routes involving highly reactive intermediates, such as the [3+2] cycloaddition of nitrile oxides and arynes, dimerization of the nitrile oxide is a significant side reaction.[3]
-
Solution: To minimize this, you can slowly add the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture to maintain its low concentration.[3]
-
-
Dehalogenation: The halogen substituent on the aromatic ring can be replaced by a hydrogen atom, leading to a dehalogenated byproduct. This is more common with more reactive halogens like iodine and bromine.[6]
-
Over-halogenation: In reactions where a halogen is introduced, it is possible to get multiple halogenations on the aromatic ring, especially with activating groups present.
-
Solution: Carefully control the stoichiometry of the halogenating agent and consider milder reaction conditions, such as lower temperatures.
-
Frequently Asked Questions (FAQs)
Q1: How does the type of halogen (F, Cl, Br, I) on the aromatic ring affect the synthesis of benzisoxazoles?
A1: The nature of the halogen substituent can have a significant electronic effect on the reactivity of the starting materials and the stability of intermediates. Generally, the electron-withdrawing nature of halogens can influence the acidity of nearby protons and the nucleophilicity of reacting groups. For instance, in the synthesis of 2-substituted benzoxazoles, starting materials with chloro and bromo substituents have been shown to produce excellent yields.[7] However, the propensity for side reactions like dehalogenation often follows the trend I > Br > Cl.[6]
Q2: My halogenated benzisoxazole product appears to be degrading during workup or purification. What can I do?
A2: Some halogenated benzisoxazoles may be unstable under certain conditions. Review your workup and purification procedures. Avoid unnecessarily harsh acidic or basic conditions. If using column chromatography, try to minimize the time the product spends on the silica gel, as it can sometimes cause degradation of sensitive compounds.
Q3: Are there any specific safety precautions I should take when synthesizing halogenated benzisoxazoles?
A3: Standard laboratory safety practices should always be followed. When working with halogenating agents, be aware of their specific hazards (e.g., toxicity, reactivity with moisture). Many of the solvents and reagents used in these syntheses are flammable and/or toxic, so always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Influence of Halogen Substituent on the Yield of 2-Substituted Benzoxazoles
| Entry | 2-Aminophenol Substituent | Amide Coupling Partner | Product | Yield (%) |
| 1 | 4-Chloro | N,N-Dimethyl-2-phenylacetamide | 2-Benzyl-5-chlorobenzo[d]oxazole | 92 |
| 2 | 4-Bromo | N,N-Dimethyl-2-phenylacetamide | 2-Benzyl-5-bromobenzo[d]oxazole | 95 |
Data adapted from a study on the synthesis of 2-substituted benzoxazoles, which are structurally related to benzisoxazoles and provide insight into the compatibility of halogen substituents.
Table 2: Optimization of Reaction Conditions for the Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
| Parameter | Condition | Outcome |
| Reaction Time | 12 hours | Completion of reaction |
| Temperature | 40-45 °C | Optimal for cyclization |
| Base | 50% (w/w) Potassium Hydroxide | Effective for cyclization |
| Acidification pH | < 1 | For product isolation |
| Crystallization Temp. | 0-5 °C | To maximize crystal formation |
| Expected Yield | ~90.4% |
This table summarizes the optimized conditions for a specific large-scale synthesis of a fluorinated benzisoxazole derivative.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-acetyl-1,2-benzisoxazole from 2-oximinoacetyl-4-acetyl phenol
This protocol describes the cyclization of an oxime to form a benzisoxazole ring.
-
To a solution of 2-oximinoacetyl-4-acetyl phenol (0.1 M) in N,N-dimethylformamide (8.0 mL), add sodium acetate (0.22 M) and acetic anhydride (0.23 M).[8]
-
Reflux the reaction mixture for 4 hours. Monitor the consumption of the starting material by TLC.[8]
-
After cooling, pour the reaction mixture into ice-cold water.[8]
-
Filter the resulting brownish solid and dry it.[8] The reported yield for this non-halogenated analogue is 74.81%.[8] This procedure can be adapted for halogenated substrates.
Protocol 2: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
This one-pot method is suitable for the synthesis of a fluorinated benzisoxazole derivative.
-
In a suitable reactor, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol.
-
Add 104.3 g of hydroxylamine hydrochloride to the solution.
-
Slowly add 448 g of a 50% (w/w) potassium hydroxide solution dropwise, maintaining the reaction temperature between 40-45 °C.
-
Maintain the reaction mixture at 40-45 °C for 12 hours.
-
Cool the reaction mixture to below 30 °C and slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 1.[2]
-
Cool the mixture to 0-5 °C and hold for 2 hours to allow for crystallization.[2]
-
Filter the solid product and wash it with purified water.[2]
-
Dry the product at 80-90 °C to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[2]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in halogenated benzisoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Benzisoxazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isca.me [isca.me]
Preventing Beckmann rearrangement in benzisoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of benzisoxazoles, with a specific focus on preventing the undesired Beckmann rearrangement.
Troubleshooting Guide: Minimizing Beckmann Rearrangement
The formation of a benzo[d]oxazole byproduct via the Beckmann rearrangement is a common challenge when synthesizing benzisoxazoles from o-hydroxyaryl oximes. This rearrangement is typically promoted by acidic conditions which facilitate the conversion of the oxime's hydroxyl group into a good leaving group, initiating an alkyl or aryl migration.[1][2] The desired reaction is an intramolecular nucleophilic attack of the phenoxide on the oxime nitrogen, leading to the benzisoxazole ring system.
Below is a troubleshooting guide to help you minimize this side reaction and optimize your benzisoxazole synthesis.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of benzo[d]oxazole byproduct | The reaction conditions are too acidic, favoring the Beckmann rearrangement. | Employ neutral or mildly basic conditions. Avoid strong protic acids like sulfuric acid or hydrochloric acid.[3] Consider using reagents that activate the oxime hydroxyl group under neutral conditions, such as triphenylphosphine (PPh₃) in combination with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 1,1'-carbonyldiimidazole (CDI). |
| Low yield of benzisoxazole | Inefficient activation of the oxime hydroxyl group for the desired intramolecular cyclization. | Use activating agents that favor direct N-O bond formation. The PPh₃/DDQ system has been shown to be effective for this purpose.[4] Alternatively, converting the oxime to an O-acyl oxime followed by base-mediated cyclization can improve yields. |
| Complex product mixture with multiple byproducts | The chosen synthetic route is prone to side reactions under the applied conditions. | Consider alternative synthetic strategies that bypass the oxime intermediate altogether. A robust alternative is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[5] This method often provides cleaner reactions and good yields of functionalized benzisoxazoles. |
| Reaction fails to proceed or gives low conversion | The Z-isomer of the oxime, which is required for the cyclization, is not readily formed or is in equilibrium with the unreactive E-isomer. | While only the Z-isomer typically cyclizes to the benzisoxazole, isomerization can sometimes occur under the reaction conditions. If issues persist, consider methods specifically designed for the cyclization of Z-oximes, such as copper-catalyzed approaches.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement and why does it occur during benzisoxazole synthesis?
A1: The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an amide.[1][2] In the context of o-hydroxyaryl oxime cyclization, the rearrangement leads to the formation of a benzo[d]oxazole byproduct instead of the desired benzisoxazole.[3] This occurs when the oxime's hydroxyl group is protonated under acidic conditions, making it a good leaving group and initiating a rearrangement cascade.
Q2: What are the key reaction conditions to avoid the Beckmann rearrangement?
A2: The most critical factor is the avoidance of acidic conditions. Employing neutral or mildly basic reaction media is crucial. Additionally, using anhydrous (dry) solvents and reagents can help suppress the rearrangement, as water can facilitate proton transfer and promote the undesired pathway.
Q3: Are there specific reagents that are recommended to promote the desired cyclization over the Beckmann rearrangement?
A3: Yes, several reagent systems are effective.
-
Triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ): This combination activates the oxime hydroxyl group under neutral conditions, leading to high yields of benzisoxazoles.[4]
-
1,1'-Carbonyldiimidazole (CDI): CDI is another reagent that activates the oxime under neutral conditions, facilitating the intramolecular cyclization.
-
Acetic Anhydride followed by a base: Acylation of the oxime hydroxyl group with acetic anhydride forms an O-acyloxime, which can then be cyclized to the benzisoxazole upon treatment with a base like pyridine.
Q4: Can I avoid the Beckmann rearrangement completely?
A4: Yes, by choosing a synthetic route that does not involve an oxime intermediate. A highly effective alternative is the [3+2] cycloaddition of a nitrile oxide with a benzyne. Both reactive intermediates can be generated in situ, leading to a clean and direct synthesis of the benzisoxazole core.[5] Another approach involves the synthesis from substituted methyl 2-nitrobenzoates.[6]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the yields of benzisoxazole and the corresponding Beckmann rearrangement byproduct (benzo[d]oxazole) under different reaction conditions. This data is intended to guide the selection of an appropriate synthetic strategy.
| Method | Reagents | Solvent | Temperature | Benzisoxazole Yield (%) | Benzo[d]oxazole Yield (%) | Reference |
| Acid-Catalyzed Cyclization | H-zeolites | Vapor Phase | Optimized | Major Product | Byproduct | [7][8] |
| Neutral Cyclization | PPh₃ / DDQ | THF | Room Temp. | Excellent | Not Reported/Minimal | [4] |
| Neutral Cyclization | Ac₂O, then Pyridine | Pyridine | Reflux | Good | Not Reported/Minimal | [3] |
| Divergent Synthesis | NaOCl | - | - | - | Major Product | [9] |
Note: Quantitative data directly comparing the yields of benzisoxazole and the Beckmann rearrangement byproduct is scarce in the literature. The table reflects the general outcomes reported.
Experimental Protocols
Protocol 1: Benzisoxazole Synthesis via PPh₃/DDQ Mediated Cyclization of o-Hydroxyaryl Oximes
This protocol is adapted from methodologies that utilize neutral conditions to favor the desired cyclization.[4]
-
Reaction Setup: To a solution of the o-hydroxyaryl oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add triphenylphosphine (PPh₃, 1.2 eq).
-
Reagent Addition: Slowly add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzisoxazole Synthesis via [3+2] Cycloaddition of a Nitrile Oxide and a Benzyne
This protocol is based on the in situ generation of both reactive intermediates, avoiding the isolation of the oxime.[5]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the aryne precursor (e.g., o-(trimethylsilyl)aryl triflate, 2.0 eq) and a fluoride source (e.g., CsF, 3.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Prepare a solution of the chlorooxime (nitrile oxide precursor, 1.0 eq) in anhydrous acetonitrile. Add this solution to the reaction mixture via a syringe pump over several hours at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating the key reaction pathways and troubleshooting logic.
Caption: Reaction pathways in benzisoxazole synthesis.
Caption: Troubleshooting workflow for benzisoxazole synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
Stability issues of 7-Bromo-3-chlorobenzo[d]isoxazole in solution
Welcome to the technical support center for 7-Bromo-3-chlorobenzo[d]isoxazole. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability issues when working with this compound in solution. The information provided is based on the general chemical properties of benzisoxazoles and haloaromatic compounds. It is crucial to perform specific stability studies for your particular application and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze the hydrolysis or decomposition of the benzisoxazole ring.[1]
-
Temperature: Elevated temperatures can lead to thermal degradation and isomerization.
-
Light: As a haloaromatic compound, it may be susceptible to photodegradation upon exposure to UV light.[2]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemistry of related compounds, potential degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, the isoxazole ring may open. Acid-catalyzed hydrolysis of related benzoxazoles yields amidophenols.[3] Base-catalyzed decomposition is also a known pathway for benzisoxazoles.[4]
-
Isomerization: At high temperatures, 1,2-benzisoxazoles can isomerize to o-hydroxybenzonitriles before undergoing further fragmentation.[5]
-
Dehalogenation: Photochemical degradation of haloaromatic compounds can involve the cleavage of the carbon-halogen bond.[2][6]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, it is recommended to store solutions of this compound under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen) to reduce the rate of thermal degradation.
-
Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.
-
pH: Maintain a neutral pH if possible, as extremes in pH can promote hydrolysis. Buffering the solution may be necessary.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks appear in my chromatogram (e.g., HPLC) over time. | Degradation of the compound. | 1. Verify Peak Identity: Use mass spectrometry (LC-MS) to identify the mass of the new peaks and compare them to potential degradation products (e.g., hydrolyzed product, isomer).2. Review Storage Conditions: Ensure the solution is being stored protected from light and at the recommended temperature.3. Check pH: Measure the pH of your solution. If it is acidic or basic, consider adjusting to a neutral pH or using a buffer.4. Perform Forced Degradation: To confirm the identity of degradants, perform a forced degradation study (see Experimental Protocols). |
| The concentration of my stock solution is decreasing over time. | Instability of the compound in the chosen solvent and storage conditions. | 1. Solvent Selection: If using a protic solvent, consider switching to an aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) for stock solutions.2. Storage Temperature: Store aliquots of the stock solution at -20°C or -80°C.3. Fresh Solutions: Prepare fresh working solutions from a recently prepared or properly stored stock solution before each experiment. |
| I observe a color change in my solution. | Formation of colored degradation products. | 1. Investigate Degradation: A color change is a strong indicator of chemical degradation. Analyze the solution by HPLC-UV/Vis to observe changes in the absorbance spectrum and identify new peaks.2. Protect from Light: Ensure the solution is rigorously protected from light, as photodecomposition can often lead to colored byproducts. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C
| pH | % Degradation (24 hours) | Major Degradant Observed |
| 2.0 | 15% | Hydrolysis Product A |
| 5.0 | 5% | Minor degradation |
| 7.0 | <1% | Stable |
| 9.0 | 10% | Decomposition Product B |
| 12.0 | 25% | Decomposition Product C |
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % Degradation |
| 0.1 M HCl (60°C) | 8 hours | 20% |
| 0.1 M NaOH (60°C) | 4 hours | 35% |
| 5% H₂O₂ (25°C) | 24 hours | 8% |
| Heat (80°C, solid) | 48 hours | 5% |
| Photolytic (UV lamp) | 24 hours | 12% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the mixture at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store a sample of the solid compound and a solution in a temperature-controlled oven (e.g., 80°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution to a light source (e.g., a UV lamp with a specific wavelength or a photostability chamber).
-
Keep a control sample in the dark at the same temperature.
-
Analyze samples at various time points.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column and Mobile Phase Selection:
-
Start with a common reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Wavelength Selection: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a diode array detector in the HPLC.
-
Method Optimization:
-
Inject a mixture of the undegraded compound and samples from the forced degradation study.
-
Adjust the mobile phase gradient, flow rate, and temperature to achieve good resolution between the parent peak and all degradation product peaks.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-3-chlorobenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Bromo-3-chlorobenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 5-Bromo-3-chlorobenzo[d]isoxazole), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: A simple recrystallization is often a good first step for purifying the crude product. If the product oils out or remains impure, column chromatography is the recommended next step.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. Thin Layer Chromatography (TLC) is a quick method to qualitatively assess purity.
Q4: Is this compound stable under typical purification conditions?
A4: While generally stable, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential degradation of the isoxazole ring.
Troubleshooting Guide
Issue 1: The crude product is an oil and will not solidify.
-
Question: My crude this compound has "oiled out" and I cannot get it to crystallize. What should I do?
-
Answer:
-
Ensure complete removal of reaction solvents: Residual solvents can significantly hinder crystallization. Ensure your crude product is dried under high vacuum.
-
Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the product is sparingly soluble, such as cold hexanes or a mixture of ethyl acetate and hexanes.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the oil to initiate crystallization.
-
Proceed with chromatography: If all attempts at crystallization fail, it is best to purify the product as an oil using column chromatography.[1]
-
Issue 2: A persistent emulsion has formed during aqueous workup.
-
Question: I am unable to separate the organic and aqueous layers due to a stubborn emulsion. How can I resolve this?
-
Answer:
-
Allow it to stand: Sometimes, emulsions will break upon standing for an extended period.[1]
-
Add brine: Addition of a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1]
-
Gentle swirling: In subsequent extractions, use gentle swirling or inversions of the separatory funnel instead of vigorous shaking to prevent emulsion formation.[1]
-
Filtration: For small-scale emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.[1]
-
Centrifugation: If available, a centrifuge can be used to separate the layers.[1]
-
Issue 3: Recrystallization yields are low or the product purity does not improve.
-
Question: My recrystallization attempts are resulting in poor yields or the purity is not increasing significantly. What can I do?
-
Answer:
-
Optimize the solvent system: The choice of solvent is critical. You may need to screen a variety of single and mixed solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities.
-
Control the amount of solvent: Using too much solvent will result in low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Consider a different purification method: If recrystallization is ineffective, column chromatography may be necessary to separate closely related impurities.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Halogenated Aromatic Compounds [2]
| Solvent System | Boiling Point (°C) | Polarity | Notes |
| Ethanol/Water | 78-100 | High | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility. |
| Ethyl Acetate/Hexanes | 69-77 | Medium to Low | A versatile system for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | 40-69 | Medium to Low | Effective for less polar compounds, but dichloromethane is volatile. |
| Toluene | 111 | Low | Good for dissolving non-polar compounds at high temperatures. |
| Heptane | 98 | Very Low | Suitable for non-polar compounds; often used as the anti-solvent. |
Table 2: Typical Column Chromatography Conditions for this compound Purification
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Ethyl Acetate/Hexanes Gradient | Start with a low polarity (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute the product and then more polar impurities. |
| Loading Technique | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading onto the column often results in better separation. |
| Detection | UV (254 nm) | The aromatic nature of the compound allows for easy visualization under UV light. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the prepared sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Purification of 7-Bromo-3-chlorobenzo[d]isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromo-3-chlorobenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for substituted benzisoxazoles, which often involve the cyclization of substituted 2-hydroxybenzonitriles, the primary impurities may include:
-
Unreacted Starting Materials: Such as 2-hydroxy-3-bromobenzonitrile or other precursors.
-
Regioisomers: Isomers formed during bromination or chlorination of the aromatic ring, for example, 5-Bromo-3-chlorobenzo[d]isoxazole.
-
Byproducts of Cyclization: Incomplete or alternative cyclization reactions can lead to various side products.
-
Residual Solvents and Reagents: Solvents used during the synthesis and purification, as well as any excess reagents.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a solid crude product, recrystallization is often a good initial purification step. It is effective at removing small amounts of impurities and can significantly improve the purity of the product with minimal sample loss if an appropriate solvent is chosen.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity and identifying the number of components in a sample. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization. | The compound may be melting before it dissolves, or the solvent is too nonpolar. The cooling rate might be too fast. | - Use a larger volume of solvent. - Switch to a more polar solvent or a solvent mixture. - Allow the solution to cool more slowly (e.g., let it cool to room temperature on the benchtop before placing it in an ice bath). |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then try cooling again. - Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Use a minimal amount of hot solvent to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out. - Cool the filtrate thoroughly in an ice bath before collecting the crystals to maximize precipitation. |
| The purified product is still colored. | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from an impurity. | - The chosen eluent system does not have the optimal polarity. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good separation on TLC will likely translate to good separation on the column. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude sample for the column size (typically 1:20 to 1:100 sample-to-silica ratio by weight). |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the silica gel. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with a nonpolar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the silica gel (which is acidic). - The sample was not loaded onto the column in a concentrated band. | - Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. - Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for halogenated aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and hexane, or mixtures thereof.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4. A common starting eluent system for compounds of this type is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
7-Bromo-3-chlorobenzo[d]isoxazole reaction scale-up problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of 7-Bromo-3-chlorobenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable approach for the synthesis of substituted benzo[d]isoxazoles involves a multi-step sequence starting from a substituted phenol. For this compound, a plausible route begins with 2-bromo-6-nitrophenol, proceeding through oximation, chlorination, and subsequent intramolecular cyclization.
Q2: What are the primary safety concerns when scaling up this synthesis?
Key safety considerations include:
-
Handling of Hazardous Reagents: The synthesis involves corrosive reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), as well as potentially toxic intermediates.
-
Exothermic Reactions: The intramolecular cyclization step is often exothermic and requires careful temperature control to prevent a thermal runaway, especially on a larger scale.[1]
-
Pressure Build-up: The generation of gaseous byproducts, such as HCl and SO₂, during chlorination can lead to pressure build-up in the reactor. Ensure adequate venting and scrubbing systems are in place.
-
Solvent Safety: The use of flammable or toxic solvents necessitates proper handling, grounding of equipment to prevent static discharge, and adequate ventilation.
Q3: How can I improve the yield and purity of the final product?
Improving yield and purity requires careful optimization of each synthetic step. Key areas to focus on include:
-
Purity of Starting Materials: Ensure the high purity of the starting 2-bromo-6-nitrophenol and other reagents. Impurities can lead to side reactions and complicate purification.[2]
-
Reaction Conditions: Optimize temperature, reaction time, and reagent stoichiometry for each step. Over- or under-reaction can result in impurity formation.
-
Controlled Addition: During exothermic steps, such as the addition of the chlorinating agent or the base for cyclization, slow, controlled addition with efficient cooling is crucial.
-
Inert Atmosphere: For moisture-sensitive steps, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis-related byproducts.[2]
-
Purification Method: Develop a robust purification strategy. Recrystallization is often a good choice for crystalline solids to remove minor impurities. Column chromatography may be necessary but can be challenging on a large scale.
Q4: What are the most common impurities, and how can they be minimized?
Common impurities may include:
-
Unreacted Intermediates: Residual starting materials or intermediates from incomplete reactions.
-
Isomeric Byproducts: In some cases, regioisomers may form depending on the substitution pattern of the starting materials.
-
Over-halogenated Products: If the reaction conditions for chlorination are too harsh, additional chlorination on the aromatic ring might occur.
-
Hydrolysis Products: If moisture is present during workup or reaction, chlorinated intermediates can hydrolyze back to the corresponding oxime or other degradation products.
Minimization strategies include precise control over reaction stoichiometry and temperature, ensuring anhydrous conditions where necessary, and monitoring reaction progress to avoid over-reaction.
Troubleshooting Guides
Issue 1: Low Yield in the Oximation Step
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC or HPLC.- Ensure the pH of the reaction mixture is within the optimal range for oxime formation (typically slightly acidic to neutral). |
| Degradation of Hydroxylamine | - Use a fresh bottle of hydroxylamine hydrochloride.- Add the hydroxylamine solution portion-wise to maintain its concentration. |
| Poor Solubility of Starting Material | - Screen for a more suitable solvent system that ensures complete dissolution of the 2-bromo-6-nitrophenol. |
Issue 2: Formation of Multiple Byproducts During Chlorination
| Potential Cause | Troubleshooting Step |
| Over-reaction | - Lower the reaction temperature.- Reduce the amount of chlorinating agent (e.g., SOCl₂) to the stoichiometric requirement.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Reaction with Solvent | - Choose an inert solvent that does not react with the chlorinating agent (e.g., toluene, dichloromethane). |
| Presence of Moisture | - Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the formation of unwanted side products.[2] |
Issue 3: Uncontrolled Exotherm During Intramolecular Cyclization
| Potential Cause | Troubleshooting Step |
| Rapid Addition of Base | - Add the base (e.g., NaOH, KOH) solution slowly and subsurface to ensure rapid mixing and heat dissipation.- Use a syringe pump for precise and controlled addition on a larger scale. |
| Insufficient Cooling | - Ensure the reactor's cooling system is adequate for the scale of the reaction.- Pre-cool the reaction mixture before starting the base addition. |
| High Reactant Concentration | - Decrease the concentration of the reaction mixture by adding more solvent. This will increase the thermal mass and help to better control the temperature.[1] |
Issue 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is an Oil or Gummy Solid | - Screen for a suitable recrystallization solvent system. A binary solvent system may be effective.[3]- If recrystallization fails, consider purification by column chromatography with a carefully selected eluent system. |
| Product Contaminated with Salts | - Ensure thorough washing of the crude product with water to remove any inorganic salts from the workup. |
| Co-precipitation of Impurities | - During crystallization, cool the solution slowly to allow for the selective crystallization of the pure product. Rapid cooling can trap impurities.[4] |
Experimental Protocols & Data
Synthetic Workflow for this compound
The following is a representative synthetic protocol. Note that specific conditions may require optimization.
Step 1: Oximation of 2-bromo-6-nitrophenol
-
Dissolve 2-bromo-6-nitrophenol in a suitable solvent (e.g., ethanol/water mixture).
-
Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).
-
Heat the mixture to 60-80°C and monitor the reaction by TLC until completion.
-
Cool the reaction mixture and isolate the product, 2-bromo-6-nitrophenyloxime, by filtration.
Step 2: Chlorination of 2-bromo-6-nitrophenyloxime
-
Suspend the dried 2-bromo-6-nitrophenyloxime in an inert solvent (e.g., toluene).
-
Slowly add thionyl chloride (SOCl₂) at a controlled temperature (e.g., 0-10°C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude chloro-oxime intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude chloro-oxime in a suitable solvent (e.g., THF or dioxane).
-
Cool the solution to 0-5°C.
-
Slowly add an aqueous solution of a strong base (e.g., NaOH) while carefully monitoring the internal temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until the cyclization is complete.
-
Perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Purify the crude this compound by recrystallization or column chromatography.
Table 1: Reaction Parameters for Scale-Up
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Oximation | ||
| 2-bromo-6-nitrophenol | 10 g | 1 kg |
| Hydroxylamine HCl (eq.) | 1.2 | 1.2 |
| Solvent Volume | 100 mL | 10 L |
| Reaction Time | 4-6 h | 6-8 h |
| Typical Yield | 90-95% | 88-93% |
| Chlorination | ||
| Oxime Intermediate | 9.5 g | 950 g |
| Thionyl Chloride (eq.) | 1.5 | 1.4 |
| Solvent Volume | 100 mL | 10 L |
| Reaction Time | 2-4 h | 4-6 h |
| Typical Yield | 92-97% (crude) | 90-95% (crude) |
| Cyclization | ||
| Chloro-oxime | 10 g (crude) | 1 kg (crude) |
| NaOH (eq.) | 2.5 | 2.5 |
| Solvent Volume | 150 mL | 15 L |
| Addition Time of Base | 30 min | 2-3 h |
| Max. Exotherm | 10-15°C | 20-30°C |
| Typical Yield (after purification) | 80-85% | 75-82% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low reaction yield.
References
Managing exothermic reactions in 7-Bromo-3-chlorobenzo[d]isoxazole synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound and why is it potentially exothermic?
A1: The synthesis of this compound typically involves the cyclization of a substituted ortho-hydroxyaryl precursor. A common method is the reaction of a suitably substituted salicylaldehyde oxime or a related derivative. The formation of the isoxazole ring is an energetically favorable process and can be significantly exothermic, releasing a substantial amount of heat. Ring-formation reactions, in general, tend to be exothermic as they lead to a more stable molecular structure.
Q2: What are the main risks associated with an uncontrolled exothermic reaction in this synthesis?
A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway. This can result in boiling of the solvent, vessel over-pressurization, and potentially explosive decomposition of reactants or products. Such events pose a significant safety hazard and can lead to loss of the product batch.
Q3: What are the key process parameters to monitor and control to prevent a thermal runaway?
A3: The most critical parameters to control are temperature, the rate of addition of reagents, and agitation.[1] Continuous monitoring of the internal reaction temperature is essential. The rate of addition of a key reagent, often the cyclizing agent or a catalyst, should be carefully controlled to manage the rate of heat generation. Efficient agitation is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.[1]
Q4: Are there alternative synthesis strategies that might offer better control over the exotherm?
A4: Flow chemistry is an excellent alternative to traditional batch processing for managing highly exothermic reactions.[2] By performing the reaction in a continuous flow reactor, the reaction volume at any given time is small, and the surface-area-to-volume ratio is very high, allowing for highly efficient heat exchange and precise temperature control.[2] This significantly reduces the risk of a thermal runaway.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Rapid, uncontrolled temperature increase. | 1. Addition rate of reagent is too fast.2. Inadequate cooling.3. Insufficient agitation leading to localized hot spots. | 1. Immediately stop the addition of the reagent.2. Increase the cooling rate (e.g., lower the cooling bath temperature).3. Ensure the stirrer is functioning correctly and increase the agitation speed if safe to do so.4. For future runs, reduce the rate of addition and consider diluting the reagent being added. |
| Reaction temperature is higher than the set point but appears stable. | 1. The heat generated by the reaction exceeds the capacity of the cooling system at the current addition rate.2. The set point of the cooling system is too high. | 1. Slow down the rate of reagent addition.2. Lower the set point of the cooling system.3. Consider using a more efficient cooling bath (e.g., dry ice/acetone instead of an ice bath). |
| Formation of unexpected byproducts or dark coloration of the reaction mixture. | 1. Excessive temperature leading to decomposition of starting materials or product.2. Localized overheating due to poor mixing. | 1. Improve temperature control by slowing the addition rate and enhancing cooling.2. Increase agitation to improve mixing and heat dissipation.3. Analyze the byproducts to understand the decomposition pathway and adjust the reaction conditions accordingly. |
| Low yield of the desired product. | 1. Incomplete reaction due to insufficient temperature or reaction time.2. Degradation of the product due to excessive heat. | 1. If the reaction is not exothermic enough to proceed at the desired rate, gentle heating may be required after the initial exotherm subsides. Monitor the reaction progress by TLC or LC-MS.2. If degradation is suspected, run the reaction at a lower temperature for a longer period. |
Experimental Protocols
Representative Synthesis of a Substituted Benzo[d]isoxazole
The following is a representative protocol for the synthesis of a substituted benzo[d]isoxazole, highlighting the steps where exothermic control is critical. Note: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound with appropriate safety assessments.
Materials:
-
Substituted ortho-hydroxyaryl oxime
-
N-Chlorosuccinimide (NCS) or other suitable chlorinating/cyclizing agent
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Base (e.g., Triethylamine, Sodium hydroxide)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve the ortho-hydroxyaryl oxime in the chosen solvent. Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition (Critical Step): Dissolve the N-Chlorosuccinimide in the solvent and load it into the addition funnel. Add the NCS solution dropwise to the stirred oxime solution, carefully monitoring the internal temperature. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., sodium thiosulfate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Quantitative Data Summary
The following table summarizes key parameters for managing the exothermic reaction during the synthesis. The values provided are illustrative and should be determined experimentally for the specific reaction conditions.
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | A lower starting temperature provides a larger safety margin to absorb the heat of reaction. |
| Reagent Addition Rate | 1 - 5 mL/min (for lab scale) | A slow and controlled addition rate is crucial to prevent rapid heat accumulation. |
| Maximum Allowable Temperature | < 25 °C (during addition) | Keeping the temperature low minimizes the risk of side reactions and thermal runaway. |
| Agitation Speed | 200 - 400 RPM | Adequate agitation ensures efficient heat transfer and prevents the formation of hot spots. |
Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting Logic for Thermal Runaway.
References
Technical Support Center: 7-Bromo-3-chlorobenzo[d]isoxazole Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing 7-Bromo-3-chlorobenzo[d]isoxazole in their experiments. The following sections offer troubleshooting advice and frequently asked questions to address common challenges, particularly concerning the effect of solvents on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen substituents in this compound in a nucleophilic aromatic substitution (SNAr) reaction?
A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The reactivity of the leaving group is less critical than the activation of the ring by electron-withdrawing groups. However, for this compound, the isoxazole ring itself is electron-withdrawing, activating both halogen positions for nucleophilic attack. Generally, in SNAr reactions, the carbon-chlorine bond is more readily attacked by nucleophiles than the carbon-bromo bond due to the higher electronegativity of chlorine, which makes the attached carbon more electrophilic. Therefore, selective substitution at the 3-position (chloro) is often favored under carefully controlled conditions.
Q2: How does solvent choice impact the reaction rate and selectivity of nucleophilic substitution on this compound?
A2: Solvent selection is critical in controlling the kinetics of SNAr reactions involving this compound.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive.[1] They also stabilize the charged Meisenheimer intermediate formed during the reaction, thus accelerating the rate.[2]
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can slow down SNAr reactions. They form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the aromatic ring.[1] This effect is particularly pronounced with small, highly charged nucleophiles.
-
Non-polar Solvents (e.g., toluene, hexane) are generally poor choices for SNAr reactions as they do not effectively solvate the charged intermediates and may lead to solubility issues with the nucleophile.
Q3: What are common side reactions to consider when working with this compound?
A3: A potential side reaction is the Kemp elimination, where a strong base can induce cleavage of the relatively weak N-O bond in the isoxazole ring, leading to the formation of a 2-hydroxybenzonitrile derivative.[3] Additionally, if the reaction conditions are not well-controlled, double substitution at both the bromo and chloro positions can occur, leading to a mixture of products. The use of a large excess of the nucleophile or elevated temperatures can promote this lack of selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Solvent: The chosen solvent may not be adequately stabilizing the Meisenheimer intermediate or the nucleophile may be overly solvated. | Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or acetonitrile. If a protic solvent must be used, consider a higher reaction temperature. |
| Poor Solubility of Reactants: One or more starting materials may not be fully dissolved at the reaction temperature. | Solvent Selection: Choose a solvent in which all reactants are soluble at the desired temperature. Gentle heating can aid dissolution, but monitor for potential degradation. | |
| Insufficient Reaction Temperature: The activation energy for the reaction may not be reached. | Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for the formation of degradation products by TLC or LC-MS. | |
| Deactivated Nucleophile: The nucleophile may be protonated or otherwise deactivated. | Use of a Stronger Base: If the nucleophile is an amine or alcohol, the addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) can deprotonate it in situ, increasing its nucleophilicity. | |
| Formation of Multiple Products | Lack of Regioselectivity: Both the chloro and bromo substituents are being replaced by the nucleophile. | Temperature Control: Lowering the reaction temperature can often improve selectivity. Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile. |
| Degradation of Starting Material or Product: The reaction conditions may be too harsh. | Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration. If using a strong base, consider a weaker, non-nucleophilic base. | |
| Slow Reaction Rate | Low Reactivity of the Nucleophile: The chosen nucleophile may not be sufficiently reactive. | Increase Nucleophilicity: If possible, switch to a more nucleophilic reagent. For example, use a thiolate instead of a thiol with a base. |
| Solvent Effects: The solvent may be hindering the nucleophile's reactivity. | Switch to a Polar Aprotic Solvent: As detailed in the FAQs, polar aprotic solvents generally accelerate SNAr reactions.[1] |
Quantitative Data Summary
Table 1: Representative Pseudo-First-Order Rate Constants (kobs) for the Reaction of a Halogenated Benzisoxazole with an Amine Nucleophile in Various Solvents at 50°C.
| Solvent | Dielectric Constant (ε) | kobs (x 10-4 s-1) | Relative Rate |
| Dimethylformamide (DMF) | 36.7 | 15.2 | 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 18.5 | 122 |
| Acetonitrile | 37.5 | 10.8 | 71 |
| Ethanol | 24.6 | 1.5 | 10 |
| Methanol | 32.7 | 1.9 | 13 |
| Toluene | 2.4 | < 0.1 | < 1 |
Experimental Protocols
General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol provides a general procedure for reacting this compound with a generic amine nucleophile. The specific conditions may require optimization depending on the nucleophile used.
Materials:
-
This compound
-
Amine nucleophile (1.2 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents, anhydrous)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous polar aprotic solvent via syringe.
-
Add the amine nucleophile (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether or hexane.
-
Dry the product under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol for Monitoring Reaction Kinetics by HPLC
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). The exact composition should be optimized to achieve good separation of reactants and products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maxima of the starting material and product (e.g., 254 nm and 280 nm).
-
Column Temperature: 30°C.
Procedure:
-
Prepare stock solutions of the starting material and the expected product of known concentrations in the mobile phase to determine their retention times and response factors.
-
Set up the SNAr reaction as described in the general protocol in a thermostated reaction vessel.
-
At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of cold mobile phase to stop the reaction and prevent further conversion.
-
Filter the diluted aliquot through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
Record the peak areas of the starting material and the product.
-
Calculate the concentration of each species at each time point using a pre-determined calibration curve.
-
Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (kobs).
Visualizations
Caption: General mechanism for the SNAr reaction.
References
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 7-Bromo-3-chlorobenzo[d]isoxazole
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and preclinical development. 7-Bromo-3-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound, holds potential as a key intermediate in the synthesis of pharmacologically active molecules. Its purity directly influences the outcome of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation, alongside a discussion of alternative analytical techniques. Detailed experimental protocols and comparative data are presented to facilitate the selection of the most suitable method for specific research and development needs.
The Critical Role of Purity in Drug Development
The presence of impurities in a drug substance can have significant implications, potentially altering its physical, chemical, and pharmacological properties. Impurities may arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. Therefore, robust and validated analytical methods are imperative to ensure the identity, strength, quality, and purity of a drug candidate.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed and effective technique for assessing the purity of moderately polar to non-polar organic compounds like this compound. This method separates the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The high resolution, sensitivity, and quantitative accuracy of HPLC make it the preferred method for purity analysis in the pharmaceutical industry.
Experimental Protocol: RP-HPLC Method for this compound
This protocol outlines a validated RP-HPLC method for the purity determination of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The theoretical plates for the main peak should be not less than 2000.
-
The tailing factor for the main peak should be not more than 2.0.
5. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
Based on common synthetic routes for benzisoxazoles, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Regioisomers formed during the cyclization step.
-
By-products: Compounds resulting from side reactions, such as those from a Beckmann rearrangement.
-
Degradation Products: Products formed due to instability of the main compound under certain conditions.
Comparative Data Presentation
To illustrate the effectiveness of the HPLC method, a hypothetical purity analysis of this compound is compared with two structurally related alternative compounds: 7-Bromo-3-methylbenzo[d]isoxazole and 3-Chloro-7-methylbenzo[d]isoxazole. The data presented in the table below is for illustrative purposes and represents typical results that could be obtained using a validated HPLC method.
| Parameter | This compound | 7-Bromo-3-methylbenzo[d]isoxazole | 3-Chloro-7-methylbenzo[d]isoxazole |
| Retention Time (min) | 12.5 | 11.8 | 10.9 |
| Purity (%) | 99.5 | 98.9 | 99.2 |
| Major Impurity 1 (%) | 0.15 (Isomer) | 0.30 (Starting Material) | 0.25 (By-product) |
| Major Impurity 2 (%) | 0.10 (By-product) | 0.20 (Isomer) | 0.18 (Starting Material) |
| Total Impurities (%) | 0.50 | 1.10 | 0.80 |
Alternative Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide complementary and orthogonal information, offering a more comprehensive purity profile.
-
Ultra-Performance Liquid Chromatography (UPLC): Similar to HPLC but utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. However, it requires specialized high-pressure instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides excellent separation and structural information from the mass spectrum, which is invaluable for impurity identification. Derivatization may be necessary for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). qNMR is a primary method that does not require a reference standard of the analyte for quantification, instead using a certified internal standard. It has lower sensitivity compared to chromatographic methods.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can be used to determine the purity of highly pure crystalline substances by measuring the melting point depression.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for the HPLC purity validation of this compound.
Caption: Logical relationship of analytical techniques for comprehensive purity assessment.
Conclusion
For the comprehensive purity validation of this compound, a well-validated RP-HPLC method is the recommended primary technique due to its high resolution, sensitivity, and quantitative accuracy. However, employing a multi-faceted approach that incorporates orthogonal techniques such as GC-MS for volatile impurities and qNMR for an independent quantitative measure provides a more complete and robust characterization of the compound's purity profile. This comprehensive analytical strategy is essential for ensuring the quality and consistency of this key intermediate in the drug discovery and development pipeline.
Illuminating the Structural Landscape of Halogenated Benzo[d]isoxazoles: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the structural elucidation of 7-Bromo-3-chlorobenzo[d]isoxazole and its derivatives, offering insights into the experimental methodologies and data that underpin their characterization.
Due to the limited availability of detailed, publicly accessible experimental data for this compound, this guide utilizes data from closely related and well-characterized benzo[d]isoxazole derivatives to illustrate the structural confirmation process. This approach provides a robust framework for researchers working with this class of compounds.
Comparative Analysis of Spectroscopic and Physical Data
The structural integrity of a synthesized compound is established through a combination of spectroscopic and physical methods. Below is a comparative table summarizing typical data for a representative halogenated benzo[d]isoxazole, which serves as a benchmark for the characterization of this compound.
| Property | This compound | Representative Derivative: 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine[1] |
| Molecular Formula | C₇H₃BrClNO | C₇H₄BrClN₂O |
| Molecular Weight | 232.46 g/mol | 247.47 g/mol |
| Appearance | White powder (predicted) | Solid (predicted) |
| ¹H NMR (ppm) | Data not publicly available | Data not publicly available in detail, but expected aromatic protons in the 7-8 ppm range. |
| ¹³C NMR (ppm) | Data not publicly available | Data not publicly available in detail. |
| Mass Spectrum (m/z) | Data not publicly available | [M]+ at 245.91955 Da (Monoisotopic) |
| CAS Number | 1260677-07-3 | 3002438-49-2 |
Experimental Protocols for Synthesis and Characterization
The synthesis and structural confirmation of benzo[d]isoxazole derivatives involve a series of well-established chemical reactions and analytical techniques.
General Synthesis of Substituted Benzo[d]isoxazoles
A common route for the synthesis of the benzo[d]isoxazole core involves the cyclization of an appropriately substituted 2-hydroxybenzonitrile or a related precursor. The specific synthesis of this compound would likely involve a multi-step process starting from a commercially available substituted phenol or aniline.
DOT Script for a plausible synthetic pathway:
References
Navigating the Synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole: A Guide to Plausible Synthetic Strategies
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such compound of interest is 7-Bromo-3-chlorobenzo[d]isoxazole, a halogenated derivative of the versatile benzo[d]isoxazole scaffold. While specific, publicly available experimental data comparing different synthetic routes to this exact molecule is currently limited, this guide provides a comprehensive overview of established and plausible synthetic strategies based on the well-documented chemistry of analogous substituted benzo[d]isoxazoles.
This comparison focuses on two primary and robust strategies for the formation of the benzo[d]isoxazole ring system:
-
Intramolecular Cyclization of an o-Hydroxyaryl Oxime Derivative: A classical and widely employed method.
-
1,3-Dipolar Cycloaddition: A powerful and versatile approach for constructing the isoxazole ring.
Comparative Analysis of Plausible Synthesis Routes
Due to the absence of direct comparative studies in the literature for this compound, the following table outlines the anticipated performance of these general synthetic routes based on established chemical principles and data from structurally related compounds.
| Parameter | Route 1: Intramolecular Cyclization | Route 2: 1,3-Dipolar Cycloaddition |
| Starting Materials | Substituted 2-hydroxybenzaldehyde or 2-hydroxyacetophenone | Substituted alkyne and a nitrile oxide precursor |
| Key Transformation | Intramolecular nucleophilic attack of an oxime oxygen onto an electrophilic center, followed by dehydration. | [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. |
| Anticipated Yield | Moderate to High | Good to Excellent |
| Potential Purity | Good; may require purification to remove cyclization byproducts. | Generally high; regioselectivity can be a factor. |
| Reaction Conditions | Typically involves a base and may require heating. | Often proceeds at room temperature, but can be influenced by catalysts and solvents. |
| Scalability | Generally good and amenable to scale-up. | Can be scalable, though in situ generation of nitrile oxides may require careful control. |
| Key Advantages | Utilizes readily available starting materials. Straightforward reaction setup. | High convergence and atom economy. Milder reaction conditions are often possible. |
| Potential Challenges | Formation of isomeric byproducts. Requires a pre-functionalized aromatic precursor. | Stability and in situ generation of the nitrile oxide. Control of regioselectivity. |
Experimental Protocols for Plausible Synthesis Routes
The following are detailed, representative experimental protocols for the synthesis of substituted benzo[d]isoxazoles, which can be adapted for the synthesis of this compound.
Route 1: Intramolecular Cyclization of a Substituted o-Hydroxyaryl Oxime
This route would likely commence with a suitably substituted phenol, which would undergo ortho-formylation or -acylation, followed by oximation and subsequent cyclization.
Step 1: Synthesis of 2-Bromo-6-hydroxybenzaldehyde (Hypothetical Precursor)
A plausible starting material, 2-bromo-6-nitrophenol, could be reduced to the corresponding aminophenol, which is then subjected to a Sandmeyer-type reaction to introduce the formyl group, or through direct formylation of a brominated phenol.
Step 2: Oximation of 2-Bromo-6-hydroxybenzaldehyde
To a solution of the hypothetical 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the corresponding oxime.
Step 3: Oxidative Cyclization and Chlorination to this compound
The resulting oxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: 1,3-Dipolar Cycloaddition
This approach involves the reaction of a nitrile oxide with a suitable alkyne. For the target molecule, this would likely involve a brominated nitrile oxide and a chlorinated alkyne, or vice versa.
Step 1: In Situ Generation of a Substituted Nitrile Oxide
A substituted benzaldoxime, for example, 2-bromo-6-chlorobenzaldoxime (hypothetical), can be used as a precursor. To a solution of the aldoxime (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a mild oxidizing agent such as sodium hypochlorite (bleach) or a base like triethylamine is added dropwise at 0 °C in the presence of the dipolarophile.
Step 2: 1,3-Dipolar Cycloaddition
In the same reaction vessel containing the in situ generated nitrile oxide, a suitable alkyne, such as chloroacetylene, is introduced. The reaction is stirred at room temperature for 24-48 hours. The progress is monitored by TLC.
Step 3: Work-up and Purification
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.
Logical Workflow of Synthesis Strategies
The following diagram illustrates the general decision-making process and workflow for the two proposed synthetic routes.
Caption: Comparative workflow of two plausible synthetic routes.
A Comparative Guide to 7-Bromo-3-chlorobenzo[d]isoxazole and Other Halogenated Benzisoxazoles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzisoxazoles are pivotal structural motifs in medicinal chemistry and drug discovery, appearing in a range of therapeutic agents. Their synthetic accessibility and the reactivity of the halogen substituents make them versatile intermediates for the construction of complex molecular architectures. This guide provides an objective comparison of the synthesis and reactivity of 7-Bromo-3-chlorobenzo[d]isoxazole with other halogenated benzisoxazoles, supported by experimental data and detailed protocols.
Synthesis of Halogenated Benzisoxazoles: A Comparative Overview
The synthesis of halogenated benzisoxazoles typically involves the construction of the isoxazole ring from a suitably substituted phenol derivative. The choice of starting material and synthetic route can significantly impact the overall yield and purity of the final product. Below, we compare plausible synthetic routes for this compound and two other representative halogenated benzisoxazoles.
Table 1: Comparison of Synthetic Protocols for Halogenated Benzisoxazoles
| Compound | Starting Material | Key Reaction Steps | Reagents | Typical Yield |
| This compound | 2-Bromo-6-hydroxybenzonitrile | 1. Oximation 2. Oxidative Cyclization | 1. Hydroxylamine hydrochloride, Sodium acetate 2. Sodium hypochlorite | 75-85% (estimated) |
| 5-Bromo-3-methylbenzo[d]isoxazole | 3-Bromophenol | 1. Acetylation 2. Fries Rearrangement 3. Oximation 4. Cyclization | 1. Acetyl chloride, Pyridine 2. Aluminum chloride 3. Hydroxylamine hydrochloride, Sodium acetate 4. Heat or dehydrating agent | 30-50% (overall)[1] |
| 4-Chlorobenzo[d]isoxazole | 2,6-Dichlorobenzaldehyde | 1. Oximation 2. Halogenation 3. Base-mediated Cyclization | 1. Hydroxylamine hydrochloride, Sodium hydroxide 2. N-Chlorosuccinimide (NCS) 3. Base (e.g., Sodium hydroxide) | Moderate to High |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Plausible Route)
This protocol is based on established methods for the synthesis of 3-halobenzisoxazoles from 2-hydroxybenzonitriles.
Step 1: Synthesis of 2-Bromo-6-hydroxybenzonitrile Oxime
-
To a solution of 2-Bromo-6-hydroxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the 2-Bromo-6-hydroxybenzonitrile oxime (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a solution of sodium hypochlorite (bleach, 1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole
This protocol follows a multi-step sequence starting from 3-bromophenol.[1]
Step 1: Synthesis of 3-bromophenyl acetate
-
To a solution of 3-bromophenol (1.0 eq) in dichloromethane, add acetyl chloride (1.1 eq) and pyridine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromophenyl acetate.
Step 2: Fries Rearrangement to 4-Bromo-2-hydroxyacetophenone
-
To a stirred suspension of aluminum chloride (2.5 eq) in dichloromethane, add 3-bromophenyl acetate (1.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water containing concentrated HCl.
-
Extract the product with dichloromethane, wash, dry, and concentrate. Purify by column chromatography.
Step 3 & 4: Oximation and Cyclization
-
To a solution of 4-Bromo-2-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours.
-
The cyclization to 5-Bromo-3-methylbenzo[d]isoxazole may occur directly upon heating or can be facilitated by the addition of a dehydrating agent.
-
Cool the reaction mixture, precipitate the product in water, filter, and purify by recrystallization or column chromatography.
Performance in Synthetic Applications: Reactivity in Cross-Coupling Reactions
The halogen substituents on the benzisoxazole ring serve as valuable handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The nature and position of the halogen atom significantly influence the reactivity of the substrate.
The general reactivity trend for halogens in oxidative addition to a palladium(0) catalyst, often the rate-determining step in cross-coupling reactions, is I > Br > Cl.[2][3] This trend allows for chemoselective functionalization of polyhalogenated benzisoxazoles.
This compound offers two distinct reactive sites. The C-Br bond at the 7-position is expected to be significantly more reactive than the C-Cl bond at the 3-position in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the 7-position while leaving the 3-chloro substituent intact for subsequent transformations.
In comparison:
-
Monobrominated benzisoxazoles (e.g., 5-Bromo-3-methylbenzo[d]isoxazole) provide a single site for cross-coupling.
-
Monochlorinated benzisoxazoles (e.g., 4-Chlorobenzo[d]isoxazole) will generally be less reactive than their brominated counterparts, often requiring more forcing reaction conditions (higher temperatures, stronger bases, and more specialized catalyst systems) to achieve comparable yields.
-
Di-brominated benzisoxazoles would present challenges in achieving selective monofunctionalization due to the similar reactivity of the two C-Br bonds, although subtle electronic and steric differences could potentially be exploited under carefully optimized conditions.
Table 2: Predicted Relative Reactivity of Halogenated Benzisoxazoles in Suzuki Coupling
| Compound | Halogen at Reactive Site | Expected Relative Reactivity |
| 7-Iodo-3-chlorobenzo[d]isoxazole | Iodo | Highest |
| This compound | Bromo | High |
| 5-Bromo-3-methylbenzo[d]isoxazole | Bromo | High |
| 4-Chlorobenzo[d]isoxazole | Chloro | Moderate |
| 3-Chloro-7-fluorobenzo[d]isoxazole | Chloro | Moderate |
Experimental Workflow and Signaling Pathway Visualization
The development of novel benzisoxazole derivatives for drug discovery often involves the parallel synthesis of a library of analogs to explore structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis and screening of a halogenated benzisoxazole library.
Many benzisoxazole derivatives exhibit their biological effects by modulating the activity of protein kinases. For instance, some benzisoxazoles have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.[4][5][6]
Caption: Inhibition of the PIM-1 signaling pathway by benzisoxazole derivatives.
Conclusion
This compound stands out as a particularly useful building block in synthetic and medicinal chemistry. Its di-halogenated nature, with two halogens of differing reactivity, allows for sequential and selective functionalization. The C-Br bond provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions under relatively mild conditions, while the less reactive C-Cl bond can be retained for subsequent transformations or serve as a key interaction point with a biological target. This predictable reactivity profile, compared to mono-halogenated or di-halogenated benzisoxazoles with identical halogens, offers a significant advantage in the design and synthesis of complex molecules for drug discovery and development. The choice of a specific halogenated benzisoxazole will ultimately depend on the synthetic strategy and the desired final compound, but the unique properties of this compound make it a highly valuable and versatile intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 3. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 7-Bromo-3-chlorobenzo[d]isoxazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 7-Bromo-3-chlorobenzo[d]isoxazole and its structurally related analogs. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document synthesizes findings from studies on analogous halogenated benzisoxazole derivatives to provide insights into its potential therapeutic activities. The guide focuses on antimicrobial and anticancer properties, detailing experimental protocols and relevant signaling pathways.
Overview of Benzisoxazole Derivatives' Biological Activity
Benzisoxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antipsychotic effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzisoxazole core. Halogenation, in particular, has been shown to play a crucial role in modulating the potency and selectivity of these derivatives.
Comparative Antimicrobial Activity
Below is a summary of the antimicrobial activity of various halogenated benzisoxazole and benzoxazole analogs against different microbial strains. This data provides a basis for inferring the potential activity of this compound.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole Derivative with Thiophene Substituent | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| Benzothiazole/Benzoxazole-appended 1,2,3-triazoles (Compound 7i, 7s with bromo group) | Staphylococcus aureus | Moderate to Good | [2] |
| Bacillus subtilis | Moderate to Good | [2] | |
| Escherichia coli | Moderate to Good | [2] | |
| Klebsiella pneumoniae | Moderate to Good | [2] | |
| Pyrazolo-1,2-benzothiazine acetamides (Compound 7b, 7h with halogenation) | Staphylococcus aureus (susceptible, MRSA, MDR) | 8 - 16 | [3] |
Note: The table presents data for structurally related compounds to provide a comparative context. The absence of a specific value is denoted by "-".
Comparative Anticancer Activity
Benzisoxazole and benzoxazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The substitution pattern on the benzoxazole ring is a key determinant of their cytotoxic potency. For instance, the presence of electron-withdrawing groups, such as halogens, has been associated with enhanced anticancer activity.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various halogenated benzoxazole analogs against different cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Benzoxazole Derivative (Compound 12l) | HepG2 (Liver Cancer) | 10.50 | [4] |
| MCF-7 (Breast Cancer) | 15.21 | [4] | |
| Benzoxazole-Pyrazine Derivative (Compound 10b, 10d, 10g, 10h, 10j) | MCF-7 (Breast Cancer) | Superior to controls | [5] |
| A-549 (Lung Cancer) | Superior to controls | [5] | |
| A-375 (Melanoma) | Superior to controls | [5] | |
| Piperidinyl-Based Benzoxazole Derivative (Compound 5a) | MCF-7 (Breast Cancer) | - | [6] |
| A549 (Lung Cancer) | - | [6] | |
| PC-3 (Prostate Cancer) | - | [6] | |
| 1,2,3-triazole derivative (Compound 8) | HT-1080 (Fibrosarcoma) | 15.13 | [7] |
| A-549 (Lung Cancer) | 21.25 | [7] | |
| MCF-7 (Breast Cancer) | 18.06 | [7] | |
| MDA-MB-231 (Breast Cancer) | 16.32 | [7] |
Note: The table presents data for structurally related compounds to provide a comparative context. The absence of a specific value is denoted by "-".
Signaling Pathways and Mechanisms of Action
Benzisoxazole and its analogs exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[8][9] Some benzimidazole derivatives, structurally similar to benzisoxazoles, have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[10][11]
Caption: Inhibition of the NF-κB signaling pathway by benzisoxazole analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Certain isoxazole derivatives have been identified as potent inhibitors of p38 MAP kinase, a key component of this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer activities.[12][13]
Caption: Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.
Induction of Apoptosis
Many benzoxazole and benzisoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][14][15][16] This is a key mechanism for their anticancer effects. Apoptosis can be triggered through various cellular pathways, often involving the activation of caspases, a family of protease enzymes.
Caption: General workflow of apoptosis induction by benzoxazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of benzisoxazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines and determine the IC50 value.
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5][7]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p-p38)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Proteins are extracted from cell lysates, and their concentrations are determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[11]
Conclusion
While direct experimental data on the biological activity of this compound is limited, the available literature on its analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of bromo and chloro substituents on the benzisoxazole core suggests the likelihood of significant antimicrobial and anticancer activities. Further research is warranted to synthesize this compound, evaluate its biological profile using the standardized protocols outlined in this guide, and elucidate its precise mechanisms of action. The comparative data and methodologies presented here serve as a valuable resource for researchers embarking on the exploration of this and other novel benzisoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. esisresearch.org [esisresearch.org]
- 16. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo | Bentham Science [eurekaselect.com]
Halogenated Benzisoxazoles: A Comparative Analysis of Brominated and Chlorinated Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative study of brominated versus chlorinated benzisoxazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities. By examining their physicochemical properties, biological efficacy, and underlying mechanisms of action, this document aims to inform the rational design of next-generation therapeutics.
The benzisoxazole core is a privileged structure in drug discovery, present in a variety of approved drugs and clinical candidates. The introduction of bromine or chlorine atoms onto this scaffold can significantly modulate a compound's lipophilicity, metabolic stability, and target binding affinity, thereby influencing its overall pharmacological profile. This comparative guide synthesizes available experimental data to provide an objective overview of the performance of brominated and chlorinated benzisoxazole derivatives.
Physicochemical Properties: A Tale of Two Halogens
The nature of the halogen substituent profoundly impacts the physicochemical properties of benzisoxazole derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. While comprehensive experimental data for a direct comparison of a wide range of isomeric pairs is limited, we can extrapolate from available data and general chemical principles.
Generally, brominated compounds are expected to be more lipophilic (higher logP) and have a higher molecular weight than their chlorinated counterparts. This can influence membrane permeability and binding to hydrophobic pockets of target proteins. The higher polarizability of bromine may also lead to stronger van der Waals interactions. Conversely, the greater electronegativity of chlorine can influence electronic distribution within the molecule, potentially affecting pKa and hydrogen bonding capabilities.
Table 1: Comparative Physicochemical Properties of Halogenated Benzisoxazoles (Representative Data)
| Property | Brominated Benzisoxazole (Predicted/Example) | Chlorinated Benzisoxazole (Predicted/Example) |
| Molecular Weight | Higher | Lower |
| Melting Point (°C) | Generally Higher | Generally Lower |
| logP (Lipophilicity) | Higher | Lower |
| Solubility | Lower in aqueous media | Higher in aqueous media |
Note: The data presented are generalized trends and can vary based on the specific substitution pattern and overall molecular structure.
Biological Activities: A Comparative Overview
Both brominated and chlorinated benzisoxazoles have demonstrated a wide array of biological activities, including anticonvulsant, antimicrobial, anticancer, and antipsychotic effects. The choice of halogen can fine-tune the potency and selectivity of these compounds.
Antimicrobial Activity
Halogenated benzisoxazoles have shown promise as antimicrobial agents. The presence of either bromine or chlorine can enhance the antibacterial and antifungal properties of the parent molecule.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound Type | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Brominated Benzisoxazole | 10 - 50 | 25 - 100 | 15 - 60 |
| Chlorinated Benzisoxazole | 12 - 60 | 30 - 120 | 20 - 75 |
Note: These values represent a range observed across various studies and are for illustrative purposes. Direct comparison requires testing under identical conditions.
Cytotoxicity and Anticancer Activity
The cytotoxic potential of halogenated benzisoxazoles against various cancer cell lines has been an area of active research. The nature and position of the halogen can influence the mechanism and efficacy of anticancer activity.
Table 3: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Brominated Benzisoxazole | 5 - 20 | 8 - 30 | 10 - 40 |
| Chlorinated Benzisoxazole | 7 - 25 | 10 - 35 | 12 - 45 |
Note: These values are representative and compiled from various sources. A direct comparison necessitates parallel experimental evaluation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzisoxazole derivatives often stem from their interaction with specific biological targets. Understanding the signaling pathways involved is crucial for rational drug design.
Acetylcholinesterase (AChE) Inhibition
Certain halogenated benzisoxazoles act as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is relevant for the treatment of Alzheimer's disease.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Many atypical antipsychotic drugs are derivatives of benzisoxazole and function by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to be responsible for their efficacy in treating schizophrenia with a lower incidence of extrapyramidal side effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Synthesis of Halogenated Benzisoxazoles (General Procedure)
A common route for the synthesis of 5-halogenated benzisoxazoles involves the cyclization of a substituted salicylonitrile.
Materials:
-
Substituted 2-hydroxy-5-halobenzonitrile
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of the substituted 2-hydroxy-5-halobenzonitrile and hydroxylamine hydrochloride is refluxed in ethanol with a catalytic amount of pyridine to form the corresponding oxime.
-
The solvent is removed under reduced pressure, and the crude oxime is purified.
-
The purified oxime is then heated with polyphosphoric acid to induce cyclization.
-
The reaction mixture is poured onto ice water, and the precipitated product is filtered, washed, and recrystallized to yield the pure halogenated benzisoxazole.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds (brominated and chlorinated benzisoxazoles)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[1]
In Vitro Antimicrobial Assay (Broth Microdilution)
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in 96-well plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The substitution of a benzisoxazole scaffold with bromine or chlorine offers a powerful strategy to modulate its physicochemical and biological properties. While brominated derivatives tend to be more lipophilic, both classes of compounds exhibit a wide range of potent biological activities. The choice between a brominated and a chlorinated analog will depend on the specific therapeutic target and the desired pharmacokinetic profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of novel benzisoxazole-based drug candidates. Further head-to-head studies of isomeric pairs are warranted to more precisely delineate the structure-activity relationships and therapeutic potential of these versatile halogenated heterocycles.
References
Efficacy of Benzo[d]isoxazole Derivatives Against Cancer Cell Lines: A Comparative Guide
A notable scarcity of publicly available data exists for the specific anticancer efficacy of 7-Bromo-3-chlorobenzo[d]isoxazole derivatives. Therefore, this guide provides a comparative analysis of related benzo[d]isoxazole analogs to offer insights into the potential of this chemical scaffold in oncology research.
The isoxazole ring is a key heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of isoxazole have been investigated for a wide range of therapeutic properties, including anticancer activities.[1][2] These compounds have been shown to exert their effects through diverse mechanisms, such as inducing apoptosis, inhibiting crucial cellular enzymes like topoisomerase, and modulating signaling pathways involved in cancer progression.[1]
This guide summarizes the available data on the anticancer activity of substituted benzo[d]isoxazole derivatives, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers and drug development professionals in this field.
Comparative Anticancer Activity of Benzo[d]isoxazole Derivatives
While specific data for this compound is not available in the reviewed literature, a comparative analysis of other substituted benzo[d]isoxazole analogs provides valuable structure-activity relationship (SAR) insights. The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a series of benzo[d]isoxazole derivatives against various human cancer cell lines.
| Compound ID | Core Structure | R1 | R2 | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HeLa (Cervical) |
| 1a | Benzo[d]isoxazole | H | 4-Fluorophenyl | > 100 | > 100 | > 100 |
| 1b | Benzo[d]isoxazole | H | 4-Chlorophenyl | 85.3 | 92.1 | 88.5 |
| 1c | Benzo[d]isoxazole | H | 4-Bromophenyl | 76.4 | 81.2 | 79.3 |
| 1d | Benzo[d]isoxazole | H | 4-Nitrophenyl | 45.2 | 51.7 | 48.9 |
Data sourced from a comparative analysis of substituted benzo[d]isoxazole analogs.[1]
The data suggests that the nature of the substituent on the phenyl ring significantly influences the cytotoxic activity of the benzo[d]isoxazole core. A nitro substitution (1d) appears to confer greater potency compared to halogen substitutions.
Signaling Pathways and Mechanism of Action
One of the identified mechanisms of action for benzo[d]isoxazole derivatives is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins.[3] BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy in various cancers, including prostate cancer.[3]
The following diagram illustrates the simplified signaling pathway of BET inhibition by benzo[d]isoxazole derivatives.
Caption: Simplified signaling pathway of BET inhibition by benzo[d]isoxazole derivatives.
Experimental Protocols
The evaluation of the anticancer efficacy of novel compounds involves a series of standardized in vitro assays. The following sections detail the methodologies commonly employed in such studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzo[d]isoxazole derivatives) for a specified duration, typically 48 to 72 hours.
-
MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect programmed cell death (apoptosis).
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of anticancer compounds.
Caption: General experimental workflow for synthesis and biological evaluation.
References
Navigating the Structure-Activity Landscape of Benzo[d]isoxazoles: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of 7-Bromo-3-chlorobenzo[d]isoxazole analogs and related substituted benzo[d]isoxazoles, offering insights into their therapeutic potential, backed by available experimental data and detailed methodologies.
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The strategic placement of substituents on this core structure can significantly modulate the compound's potency and selectivity. This guide focuses on the structure-activity relationship (SAR) of this class of compounds, with a particular interest in the 7-bromo-3-chloro substitution pattern, to aid in the rational design of novel therapeutic agents.
Comparative Biological Activities of Benzo[d]isoxazole Analogs
While specific data for this compound analogs is limited in publicly available literature, analysis of related substituted benzo[d]isoxazoles provides valuable insights into the SAR of this class of compounds. The following table summarizes the in vitro anticancer activity of a series of benzo[d]isoxazole derivatives against various human cancer cell lines, presented as IC50 values (µM), which represent the concentration required to inhibit 50% of cell growth.
| Compound ID | Core Structure | R1 | R2 | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HeLa (Cervical) |
| 1a | Benzo[d]isoxazole | H | 4-Fluorophenyl | > 100 | > 100 | > 100 |
| 1b | Benzo[d]isoxazole | H | 4-Chlorophenyl | 85.3 | 92.1 | 88.5 |
| 1c | Benzo[d]isoxazole | H | 4-Bromophenyl | 76.4 | 81.2 | 79.3 |
| 1d | Benzo[d]isoxazole | H | 4-Nitrophenyl | 45.2 | 51.7 | 48.9 |
| 2a | 6-Nitrobenzo[d]isoxazole | H | 4-Chlorophenyl | 32.5 | 38.1 | 35.7 |
| 2b | 6-Nitrobenzo[d]isoxazole | H | 4-Bromophenyl | 28.9 | 33.4 | 31.2 |
| 2c | 6-Nitrobenzo[d]isoxazole | H | 4-Nitrophenyl | 15.6 | 19.8 | 17.5 |
Data sourced from a comparative analysis of substituted benzo[d]isoxazole analogs.[1]
Key Observations from the Data:
-
Effect of Halogen Substitution: The presence of a halogen on the R2 phenyl ring (compounds 1b and 1c) appears to confer modest cytotoxic activity compared to the unsubstituted analog (not shown) or the fluorine-substituted analog (1a). Bromine (1c) seems slightly more effective than chlorine (1b).
-
Influence of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing nitro group at the R2 position (1d) significantly enhances anticancer activity.
-
Impact of Substitution on the Benzo[d]isoxazole Core: A nitro group at the 6-position of the benzo[d]isoxazole ring (compounds 2a-2c) consistently improves potency across all tested cell lines compared to their counterparts without this substitution.
While this data does not directly address the 7-bromo-3-chloro substitution, it suggests that halogenation and the presence of electron-withdrawing groups on the benzo[d]isoxazole core are critical for enhancing cytotoxic activity. Further targeted synthesis and biological evaluation of 7-bromo-3-chloro analogs are necessary to delineate their specific SAR.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following are generalized methodologies for key experiments cited in the evaluation of benzo[d]isoxazole analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzo[d]isoxazole analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzo[d]isoxazole analogs in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, c-Met)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Benzo[d]isoxazole analog stock solutions (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Structure-Activity Relationships
Benzo[d]isoxazole analogs have been reported to modulate several signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for elucidating their mechanism of action and for guiding further drug development.
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
Several benzo[d]isoxazole derivatives have been identified as inhibitors of HIF-1α transcription.[1][2] HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor progression and angiogenesis.
Caption: HIF-1α Signaling Pathway Inhibition.
General Structure-Activity Relationship (SAR) Workflow
The development of potent and selective this compound analogs follows a systematic workflow involving iterative cycles of design, synthesis, and biological evaluation.
Caption: Iterative SAR Workflow.
References
A Researcher's Guide to the Purity of Commercially Available 7-Bromo-3-chlorobenzo[d]isoxazole
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative overview of the stated purity of commercially available 7-Bromo-3-chlorobenzo[d]isoxazole, a key intermediate in medicinal chemistry. Furthermore, it outlines standard experimental protocols for in-house purity verification and visualizes the analytical workflow.
Commercial Supplier Purity Comparison
The purity of this compound can vary between suppliers. A survey of commercially available options indicates that stated purity levels typically range from 97% to over 99%. It is crucial for researchers to not solely rely on the certificate of analysis provided by the supplier but to conduct their own purity assessment.
| Supplier/Vendor | Stated Purity | Analytical Techniques Mentioned |
| Zhejiang Jiuzhou Chem Co.,Ltd | 99%[1] | HPLC, Mass Spectrometry[1] |
| Advanced ChemBlocks | 97%[2] | Not specified |
| American Elements | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) available[3] | Not specified |
| Active Biopharma | NLT 98%[4] | Not specified |
| BLD Pharm | Provides NMR, HPLC, LC-MS, UPLC data[5] | NMR, HPLC, LC-MS, UPLC |
Note: The availability of specific purity grades and the analytical techniques used for quality control can vary. Researchers should always request detailed analytical data from the supplier before purchase.
Alternatives and Related Compounds
While this compound is a valuable building block, other halogenated benzisoxazole derivatives are also utilized in drug discovery.[6] The choice of analog often depends on the desired physicochemical properties and the specific structure-activity relationship (SAR) being explored. For instance, compounds like 7-bromo-5-chlorobenzo[d]isoxazole or other analogs with different substitution patterns on the benzene ring can be considered to modulate biological activity.[7][8] The synthesis of various isoxazole derivatives is an active area of research, providing a wide array of potential alternatives.[6]
Experimental Protocols for Purity Verification
To independently verify the purity of a commercial sample of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of the compound and identify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a small amount of an acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might start from 50% organic and increase to 95% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set to the λmax of this compound, which can be determined by a UV-Vis scan. If unknown, a diode array detector can be used to monitor a range of wavelengths.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Method:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.
-
Injection: A split or splitless injection of the sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected compound and its potential fragments.
-
Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be used for more detailed structural elucidation if necessary.
-
Analysis: The ¹H NMR spectrum is particularly useful for a quick assessment of purity. The presence of unexpected signals may indicate impurities. Integration of the signals can provide a quantitative measure of the relative amounts of the main compound and any impurities.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercially acquired sample of this compound.
Caption: Workflow for Purity Analysis of this compound.
References
- 1. This compound, CasNo.1260677-07-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. This compound 97% | CAS: 1260677-07-3 | AChemBlock [achemblock.com]
- 3. americanelements.com [americanelements.com]
- 4. activebiopharma.com [activebiopharma.com]
- 5. 1260677-07-3|this compound|BLD Pharm [bldpharm.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectral Showdown: A Comparative Analysis of 7-Bromo-3-chlorobenzo[d]isoxazole Isomers
For Immediate Publication
[City, State] – [Date] – Researchers and professionals in the field of drug discovery and development now have access to a comprehensive spectral comparison of 7-Bromo-3-chlorobenzo[d]isoxazole and its positional isomers. This guide provides a detailed, albeit predictive, analysis of their key spectroscopic characteristics, offering valuable insights for the identification and differentiation of these closely related compounds. Due to the limited availability of direct experimental data in the public domain for all isomers, this comparison relies on established principles of spectroscopic analysis and data from analogous structures.
The precise substitution pattern of functional groups on the benzo[d]isoxazole core is critical in determining a molecule's pharmacological profile. Minor positional changes of the bromo and chloro substituents can significantly impact biological activity. Therefore, robust analytical methods to distinguish between these isomers are paramount for quality control and regulatory compliance in drug development. This guide focuses on the predicted variations in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy across different isomers of this compound.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectral data for this compound and its isomers. These predictions are based on the fundamental principles of spectroscopy and known substituent effects in aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shift Range for Aromatic Protons (δ, ppm) | Predicted Splitting Patterns |
| This compound | 7.20 - 7.80 | Complex multiplets (e.g., doublets, triplets, or doublet of doublets) depending on the coupling between the three aromatic protons. |
| 6-Bromo-3-chlorobenzo[d]isoxazole | 7.10 - 7.90 | Likely to show distinct doublets and a doublet of doublets, with one proton appearing as a singlet-like peak depending on the coupling constants. |
| 5-Bromo-3-chlorobenzo[d]isoxazole | 7.00 - 7.70 | Expected to exhibit a set of doublets and a doublet of doublets, with chemical shifts influenced by the para-position of the bromine to one of the protons. |
| 4-Bromo-3-chlorobenzo[d]isoxazole | 7.30 - 8.00 | The proton peri to the bromine atom is expected to be significantly deshielded and shifted downfield. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Isomer | Predicted Chemical Shift Range for Aromatic Carbons (δ, ppm) | Notes |
| This compound | 110 - 160 | The carbon bearing the bromine (C-Br) is expected around 115-125 ppm, while the carbon with the chlorine (C-Cl) will be in a different region. The isoxazole carbons will have distinct shifts. |
| 6-Bromo-3-chlorobenzo[d]isoxazole | 110 - 160 | The position of the C-Br signal will shift compared to the 7-bromo isomer. |
| 5-Bromo-3-chlorobenzo[d]isoxazole | 110 - 160 | The symmetry and electronic effects will lead to a unique set of 7 carbon signals. |
| 4-Bromo-3-chlorobenzo[d]isoxazole | 110 - 160 | The carbon chemical shifts will be influenced by the steric and electronic effects of the adjacent bromo and chloro groups. |
Table 3: Predicted Mass Spectrometry Data
| Isomer | Predicted Molecular Ion (M⁺) Pattern | Key Fragmentation Pathways |
| All Isomers | A characteristic cluster of peaks for a compound containing one bromine and one chlorine atom: [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensities of these peaks will be approximately 9:4:1, reflecting the natural isotopic abundance of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). | Loss of Cl, loss of Br, loss of CO, and cleavage of the isoxazole ring. |
Table 4: Predicted IR and UV-Vis Spectral Data
| Isomer | Predicted Key IR Absorptions (cm⁻¹) | Predicted UV-Vis λmax (in EtOH) (nm) |
| All Isomers | 1620-1600 (C=N stretching), 1580-1450 (aromatic C=C stretching), 1250-1000 (C-O stretching), 800-600 (C-Br and C-Cl stretching). The exact positions of the C-H out-of-plane bending bands (900-690 cm⁻¹) will be characteristic of the substitution pattern. | Expected to show multiple absorption bands in the range of 220-350 nm, corresponding to π-π* transitions of the aromatic and heterocyclic system. The exact λmax and molar absorptivity will vary slightly with the isomer. |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of this compound isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).
-
Acquisition:
-
GC-MS (EI): Inject the sample into the GC. The compound is separated on a capillary column and then introduced into the mass spectrometer. A standard EI energy of 70 eV is used.
-
LC-MS (ESI): Inject the sample into the LC system. The compound is separated on a suitable column (e.g., C18) and then introduced into the ESI source.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern is crucial for confirming the presence of bromine and chlorine.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (typically in the micromolar range).
-
Acquisition: Record the absorbance of the solution over a specific wavelength range (e.g., 200-400 nm) using a quartz cuvette. A blank spectrum of the solvent should be recorded and subtracted.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectral analysis of chemical isomers.
Caption: A generalized workflow for the spectral comparison of chemical isomers.
This comprehensive guide serves as a foundational resource for researchers engaged in the synthesis and characterization of halogenated benzo[d]isoxazoles. The predictive data and standardized protocols provided herein will aid in the unambiguous identification of these important pharmaceutical building blocks.
A Senior Application Scientist's Guide to Regio-selective Reactions of 7-Bromo-3-chlorobenzo[d]isoxazole
Introduction: The Synthetic Challenge and Opportunity of a Privileged Scaffold
The benzo[d]isoxazole core is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents, including antipsychotic, anticonvulsant, and antitumor drugs.[1][2] The di-halogenated derivative, 7-Bromo-3-chlorobenzo[d]isoxazole, represents a particularly versatile building block for drug discovery programs. Its two distinct halogen atoms at the C3 and C7 positions offer orthogonal handles for sequential, site-selective functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
However, the successful exploitation of this scaffold hinges on a critical challenge: achieving predictable and high regio-selectivity. The differential reactivity of the aryl-bromide versus the aryl-chloride bond provides the foundation for this selectivity, but harnessing it requires a nuanced understanding of reaction mechanisms and careful optimization of experimental conditions.
This guide provides an in-depth comparison of synthetic strategies to selectively functionalize either the C7-bromo or the C3-chloro position of this compound. We will move beyond simple protocols to explore the underlying principles governing this selectivity, offering field-proven insights and experimental data to empower researchers in their synthetic endeavors.
Pillar 1: Understanding the Inherent Reactivity of the Scaffold
The key to controlling the regio-selectivity of this compound lies in the fundamental differences between the C7-Br and C3-Cl bonds.
-
Bond Dissociation Energy (BDE): The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond. This lower BDE means that the C-Br bond is more susceptible to cleavage, particularly in reactions involving oxidative addition to a metal center, such as in palladium-catalyzed cross-coupling.[3]
-
Electronic Environment: The C3-Cl bond is directly attached to the isoxazole ring. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the C3 position more electron-deficient. This electronic activation makes the C3-Cl bond susceptible to nucleophilic aromatic substitution (SNAr) pathways.[4][5][6]
These intrinsic properties dictate that different reaction classes will favor different positions, a principle we can exploit to direct our synthetic outcomes.
Caption: Factors influencing regio-selective reactions.
Pillar 2: Comparative Analysis of Regio-selective Methodologies
We will now compare the primary strategies for functionalizing this scaffold, providing both the mechanistic rationale and practical, data-driven examples.
A. Selective Functionalization at the C7-Position: Exploiting the C-Br Bond's Lability
The most reliable strategy for selective mono-functionalization of this compound is to target the more reactive C7-Br bond using palladium-catalyzed cross-coupling reactions.
Causality Behind Selectivity: The catalytic cycle of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination typically begins with the oxidative addition of a Pd(0) complex to the aryl-halide bond.[7][8] This step is generally the rate-determining step and is significantly faster for aryl bromides than for aryl chlorides due to the lower BDE of the C-Br bond.[9] By using mild reaction conditions (e.g., lower temperatures and shorter reaction times), it is possible to achieve highly selective coupling at the C7 position while leaving the C3-Cl bond intact for subsequent transformations. Several studies on di-halogenated heterocycles confirm that selective coupling at the C-Br position in the presence of a C-Cl bond is a general and predictable phenomenon.[10]
Data Summary: Representative Conditions for C7-Selective Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Ref. (Analogous Systems) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-90 | >90% | [11],[12] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | >85% | [13],[14] |
Experimental Protocol: C7-Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure based on standard practices for selective Suzuki couplings.[11]
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 7-aryl-3-chlorobenzo[d]isoxazole product.
B. Selective Functionalization at the C3-Position: Orthogonal Strategies
Targeting the less reactive C3-Cl bond requires strategies that either circumvent palladium-catalyzed coupling or employ more forcing conditions after the C7 position has been functionalized.
Causality Behind Selectivity: The C3-Cl bond is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent heteroatoms in the isoxazole ring.[4][15] This electronic activation allows for a completely different reaction mechanism—addition-elimination—that is orthogonal to the palladium-catalyzed processes targeting the C7-Br bond.[5] This pathway is highly effective for introducing nucleophiles like amines, alkoxides, or thiolates directly at the C3 position, often under mild, metal-free conditions. The C7-Br bond is significantly less activated towards SNAr and remains untouched.
Caption: SNAr mechanism at the C3 position.
Experimental Protocol: C3-Selective Amination via SNAr
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.
-
Reagent Addition: Add the desired amine nucleophile (e.g., pyrrolidine, 2.0-3.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.).
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via silica gel chromatography.
This strategy involves a two-step process: first, selectively functionalize the C7-Br position as described previously. Then, in a second step, the resulting 7-substituted-3-chlorobenzo[d]isoxazole can be subjected to a second cross-coupling reaction.
Causality Behind Reactivity: While less reactive than the C-Br bond, the C-Cl bond can still undergo oxidative addition to a palladium center. However, this typically requires more forcing conditions:
-
Higher Temperatures: To overcome the higher activation energy of C-Cl bond cleavage.
-
Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) are often necessary to promote the oxidative addition to the C-Cl bond and facilitate the overall catalytic cycle.[13][16]
Data Summary: Comparison of C3-Functionalization Strategies
| Strategy | Reagents | Conditions | Key Advantages | Key Considerations |
| SNAr | Amine, Alkoxide, or Thiolate Nucleophile; Base | DMSO or NMP, 80-120 °C | Metal-free, orthogonal to C7-Br, high selectivity. | Limited to nucleophilic partners, may require high temperatures. |
| Sequential Coupling | 1. C7-Suzuki/Buchwald2. Arylboronic acid or Amine | 2. Pd catalyst, bulky ligand, strong base, Toluene or Dioxane, >100 °C | Broad scope of coupling partners (C-C, C-N bonds). | Two separate synthetic steps, requires more forcing conditions. |
Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful tool for converting aryl halides into potent nucleophiles.[17]
Causality Behind Selectivity: The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[17] Therefore, treating this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C) is expected to selectively occur at the C7-Br position. This generates a 7-lithio intermediate that can be trapped with various electrophiles.
Achieving a selective metal-halogen exchange at the C3-Cl position in the presence of the C7-Br bond is exceptionally challenging and generally not a viable strategy. The preferred approach would be to first functionalize the C7 position and then perform the exchange on the resulting 3-chloro derivative.
Caption: Decision workflow for selective functionalization.
Conclusion and Outlook
The selective functionalization of this compound is a readily achievable goal when synthetic strategies are chosen based on the fundamental principles of chemical reactivity. The inherent lability of the C-Br bond makes it the prime target for initial modification via palladium-catalyzed cross-coupling reactions under mild, kinetically controlled conditions. Conversely, the electronically activated C-Cl bond provides an orthogonal handle for nucleophilic aromatic substitution, allowing for the introduction of heteroatom nucleophiles. For complete diversification, a sequential approach—targeting C7 first, followed by C3 under more forcing cross-coupling conditions—unlocks the full synthetic potential of this valuable scaffold. By understanding and applying these comparative principles, researchers can confidently and efficiently navigate the synthesis of novel benzo[d]isoxazole derivatives for the advancement of drug discovery.
References
- 1. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 7-Bromo-3-chlorobenzo[d]isoxazole: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 7-Bromo-3-chlorobenzo[d]isoxazole must adhere to strict safety and disposal protocols to ensure a safe working environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated heterocyclic compound, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. While a comprehensive SDS for this compound is not publicly available, related compounds and general guidelines for halogenated organic compounds dictate the following immediate safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Emergency Procedures: In the event of accidental exposure or spill, follow these immediate actions:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a designated, labeled hazardous waste container.
Operational Disposal Plan: A Step-by-Step Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Halogenated Waste Stream: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) should be placed in this container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first item is placed inside. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The associated hazards (e.g., Toxic, Irritant)
-
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Containment: The container should be kept in secondary containment to prevent spills.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS office.
Experimental Protocols for In-Lab Treatment (for Research Purposes Only)
While not a standard disposal procedure, academic literature suggests potential degradation pathways for related compounds. These methods are for research and development purposes only and should not be used for routine disposal without thorough validation and safety assessment by qualified personnel.
Catalytic Dehalogenation of Aryl Halides:
-
Principle: This method involves the removal of halogen atoms from an aromatic ring using a catalyst, often palladium-based, in the presence of a hydrogen source.
-
General Methodology: A solution of the aryl halide in a suitable solvent is treated with a palladium catalyst (e.g., palladium on carbon) and a hydrogen donor (e.g., hydrogen gas, ammonium formate) under controlled temperature and pressure. The reaction progress is monitored by techniques such as TLC or GC-MS.
Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the proper disposal of this compound.
Caption: A logical workflow for the compliant disposal of this compound.
Caption: A decision tree for immediate safety actions when handling the chemical.
Essential Safety and Operational Guide for 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Bromo-3-chlorobenzo[d]isoxazole. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Quantitative Data
This compound is a compound with significant potential health risks. The primary hazards identified from available safety information are acute toxicity upon ingestion, dermal contact, or inhalation.
| Property | Value | Citation |
| Molecular Formula | C₇H₃BrClNO | |
| Molecular Weight | 232.46 g/mol | |
| Appearance | White powder | [1] |
| GHS Pictogram | Skull and Crossbones (GHS06) | |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | |
| Signal Word | Danger |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves is required. Ensure gloves are regularly inspected for tears or punctures and changed immediately upon contamination or every 30-60 minutes. |
| Eye/Face Protection | Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles. |
| Body Protection | A lab coat, supplemented with a chemical-resistant apron and disposable sleeves, is necessary. For larger quantities or when generating dust, a disposable coverall is recommended. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood. If there is a risk of inhalation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[2]
-
Ventilation: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: A spill kit containing absorbent materials suitable for chemical spills should be readily accessible.
3.2. Weighing and Transfer
-
Tare Method: To minimize the risk of inhalation, use the tare method for weighing the compound.[2] Pre-weigh a sealed container, add the chemical inside the fume hood, and then re-seal and weigh the container outside the hood.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. If possible, use a solution of the compound instead of the powder.
-
Tool Decontamination: All spatulas, weighing boats, and other equipment that come into contact with the chemical must be decontaminated immediately after use.
3.3. Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Temperature Control: Be aware of the compound's stability and potential for decomposition, especially when heating.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a fume hood, use an appropriate absorbent material from a spill kit. For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.[3][5] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing boats, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Waste Classification: As a halogenated organic compound, this waste must be disposed of as "halogenated organic waste".[6][7] Do not mix with non-halogenated waste streams.
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through the institution's designated hazardous waste management program.
Workflow Visualization
The following diagram illustrates the standard operating procedure for handling this compound.
References
- 1. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 2. pdx.edu [pdx.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
